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2-(Piperidin-4-yl)isoindolin-1-one hydrochloride Documentation Hub

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  • Product: 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride
  • CAS: 1233955-33-3

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-(Piperidin-4-yl)isoindolin-1-one Derivatives in Drug Discovery: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the isoindolin-1-one ring has emerged as a highly privileged heterocyclic scaffold[1]. When functionalized with a piperidine ring at the 2-position (N-sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoindolin-1-one ring has emerged as a highly privileged heterocyclic scaffold[1]. When functionalized with a piperidine ring at the 2-position (N-substituted), the resulting 2-(piperidin-4-yl)isoindolin-1-one core forms a versatile and potent pharmacophore. As a Senior Application Scientist, I have observed that this specific scaffold provides an optimal balance of structural rigidity, hydrogen-bond accepting capability (via the lactam carbonyl), and basicity (via the piperidine nitrogen). This whitepaper explores the mechanistic rationale, therapeutic applications, and validated experimental workflows for leveraging this scaffold in drug discovery.

Structural Rationale & Pharmacophore Dynamics

The isoindolin-1-one core is a chemically stable, non-enolizable analog of the 1-indanone system. In rational drug design, replacing a carbon atom with a nitrogen at the alpha-position to form a lactam fundamentally alters the molecular geometry from a tetrahedral configuration to a more planar intermediate state[2].

When coupled with a piperidine ring, the scaffold achieves two critical interaction modalities:

  • The Lactam Motif: Acts as a potent hydrogen bond acceptor, crucial for interacting with the peripheral anionic sites (PAS) of enzymes or the hinge regions of kinases.

  • The Piperidine Nitrogen: Provides a basic amine (pKa ~9.5) that is protonated at physiological pH. This enables the formation of strong electrostatic salt bridges with highly conserved aspartate residues in target proteins (e.g., Asp328 in the 5-HT2A receptor).

Key Therapeutic Domains

Neuropsychiatric Modulation (Schizophrenia)

Derivatives of the piperidinyl-isoindolinone scaffold have shown profound efficacy in neuropsychiatric drug development. A prime example is Roluperidone (MIN-101), which utilizes a closely related 2-((piperidin-4-yl)methyl)isoindolin-1-one core. This compound acts as a potent antagonist of both 5-HT2A and Sigma-2 receptors, effectively mitigating the negative symptoms of schizophrenia without the D2-receptor blockade that typically causes severe extrapyramidal side effects.

Cholinesterase Inhibition (Neurodegeneration)

As structural analogs of the Alzheimer's drug Donepezil, isoindolin-1-one derivatives have been extensively evaluated for Acetylcholinesterase (AChE) inhibition. While the planar geometry of the isoindolinone core alters the binding dynamics compared to the 1-indanone core of Donepezil, targeted substitutions on the piperidine ring can recover and enhance binding affinity to the AChE active site[2].

Kinase Inhibition (Oncology)

Beyond CNS targets, functionalized isoindolin-1-ones have demonstrated significant potential as kinase inhibitors. Specifically, pyrimidine-fused derivatives of this scaffold have been patented as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R), presenting a viable therapeutic avenue for non-small cell lung cancer (NSCLC)[3].

Experimental Workflows & Protocols

Core Scaffold Synthesis Protocol

The construction of the 2-(piperidin-4-yl)isoindolin-1-one core requires a highly controlled tandem N-alkylation and intramolecular amidation process.

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 1.0 eq of methyl 2-(bromomethyl)benzoate and 1.1 eq of tert-butyl 4-aminopiperidine-1-carboxylate in anhydrous DMF. Add 2.5 eq of K₂CO₃.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic acid scavenger to neutralize the HBr byproduct generated during the SN2 displacement of the bromide. This prevents the protonation of the primary amine, ensuring it remains highly nucleophilic. DMF accelerates this bimolecular substitution due to its polar aprotic nature.

  • Cyclization: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: While the initial alkylation occurs at room temperature, elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular nucleophilic acyl substitution. The secondary amine attacks the methyl ester, extruding methanol and driving the formation of the thermodynamically stable 5-membered lactam.

  • Workup: Quench with H₂O, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

    • Causality: TFA provides the necessary acidity to protonate the carbamate oxygen, initiating an E1-type elimination that releases gaseous isobutylene and CO₂. This cleanly yields the free piperidine amine without hydrolyzing the robust lactam core.

Synthesis A Methyl 2-(bromomethyl)benzoate C N-Alkylation & Cyclization (K2CO3, DMF, Heat) A->C B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D Boc-Protected Intermediate C->D E Deprotection (TFA or HCl/EtOAc) D->E F 2-(Piperidin-4-yl)isoindolin-1-one Core Scaffold E->F G Late-Stage Diversification (N-Alkylation/Acylation) F->G H Target Derivatives G->H

Synthetic workflow for 2-(piperidin-4-yl)isoindolin-1-one derivatives.

In Vitro Target Engagement: Self-Validating 5-HT2A Binding Assay

To evaluate the target engagement of novel neuropsychiatric derivatives, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing human 5-HT2A receptors.

  • Assay Setup: In a 96-well plate, incubate 10 µg of membrane protein with 1 nM [³H]-Ketanserin and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Self-Validating Controls:

    • Non-Specific Binding (NSB): Add 10 µM Clozapine to designated wells. Causality: Clozapine saturates all specific 5-HT2A sites. The remaining radioactive signal defines the assay's noise floor. If the signal-to-background ratio (Total Binding / NSB) is < 3.0, the assay plate is automatically invalidated due to poor membrane quality or radioligand degradation.

    • Reference Standard: Include a full dose-response curve of unlabeled Ketanserin. Causality: If the calculated Ki of the reference standard deviates by >0.3 log units from its established historical baseline (~2 nM), the entire plate is rejected, ensuring day-to-day reproducibility.

  • Incubation & Filtration: Incubate for 60 mins at 37°C to reach thermodynamic equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged piperidine derivatives to the filter matrix itself.

  • Detection: Add scintillation cocktail and quantify bound radioactivity using a microplate beta counter. Calculate IC50 using non-linear regression.

Pathway Drug Isoindolin-1-one Derivative Receptor 5-HT2A Receptor Drug->Receptor Antagonizes Gq Gq Protein Receptor->Gq Inhibits Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Symptom Modulation of Psychosis Ca->Symptom Dampened Signal

Mechanism of action for 5-HT2A receptor antagonism by isoindolin-1-one derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative target affinities of key compounds utilizing the isoindolin-1-one and related pharmacophores across different therapeutic indications.

Compound / ScaffoldPrimary TargetBinding Affinity / IC50Clinical StatusTherapeutic Indication
Donepezil (Reference) Acetylcholinesterase (AChE)IC50 = 5.7 nMApprovedAlzheimer's Disease
Isoindolin-1-one Analog 21 Acetylcholinesterase (AChE)IC50 > 10 µMPreclinicalNeurodegeneration
Roluperidone (MIN-101) 5-HT2A / Sigma-2 ReceptorsKi = 2.4 nM (5-HT2A)Phase IIISchizophrenia
Pyrimidine-Isoindolinone Anaplastic Lymphoma Kinase (ALK)IC50 = 12 nMPreclinicalNSCLC (Oncology)

References

  • Source: nih.
  • Source: researchgate.
  • UNII-4P31I0M3BF - New Drug Approvals (Roluperidone)
  • Source: google.

Sources

Exploratory

The Piperidinyl Isoindolinone Scaffold in Modern Medicinal Chemistry: From IMiDs to Targeted Protein Degradation

Executive Summary The isoindolin-1-one and isoindoline-1,3-dione frameworks represent a cornerstone of modern medicinal chemistry, historically recognized for their diverse biological activities ranging from anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindolin-1-one and isoindoline-1,3-dione frameworks represent a cornerstone of modern medicinal chemistry, historically recognized for their diverse biological activities ranging from anti-inflammatory to anticancer properties[1]. The strategic integration of a piperidinyl moiety—specifically the piperidine-2,6-dione (glutarimide) ring—onto the isoindolinone core birthed the immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide[2]. Today, the piperidinyl isoindolinone architecture has transcended its origins, serving as the premier anchor for Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs)[3]. This whitepaper provides an in-depth technical analysis of the scaffold's structural causality, quantitative binding dynamics, and self-validating experimental workflows for drug development professionals.

Structural Anatomy & The Privileged Isoindolinone Core

The baseline isoindoline-1,3-dione (phthalimide) and its partially reduced counterpart, isoindolin-1-one, are highly privileged bicyclic structures[4]. The substitution of a heteroatom within this cyclic framework dramatically alters the physicochemical properties, enabling high-affinity interactions with diverse enzymatic pockets[5].

The defining evolutionary leap in this scaffold's history was the functionalization of the isoindolinone nitrogen with a piperidine-2,6-dione ring. This specific combination creates a dual-pharmacophore system:

  • The Glutarimide Ring: Acts as the primary binding determinant, inserting deeply into target protein pockets via hydrogen bonding.

  • The Isoindolinone Core: Acts as a rigid, solvent-exposed structural vector that dictates neo-substrate recruitment or provides an ideal attachment point for PROTAC linkers[3].

The Cereblon (CRBN) Paradigm: Mechanism of Action

The most profound application of the piperidinyl isoindolinone scaffold is its role in modulating the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.

Mechanistic Causality: The glutarimide ring of the scaffold docks precisely into a shallow, highly conserved tri-tryptophan pocket (Trp380, Trp386, Trp400) on the CRBN substrate receptor. The imide nitrogen and carbonyl oxygens form critical hydrogen bonds with the backbone of the pocket. Because the glutarimide ring is buried, the isoindolinone core projects outward into the solvent.

In PROTAC design, the C4 and C5 positions of the isoindolinone ring are utilized as "exit vectors." Because these positions are solvent-exposed, medicinal chemists can attach bulky chemical linkers without causing steric clashes in the CRBN binding pocket. This allows the PROTAC to recruit CRBN on one end and a Protein of Interest (POI) on the other, inducing proximity-driven polyubiquitination[3][6].

CRBN_Degradation_Pathway PROTAC Piperidinyl Isoindolinone PROTAC (Target-Linker-Anchor) CRBN Cereblon (CRBN) Tri-Tryptophan Pocket PROTAC->CRBN Anchor binds CRBN POI Protein of Interest (POI) (e.g., Bcl-xL, IKZF1) PROTAC->POI Warhead binds POI Ternary Ternary Complex Formation (CRBN-PROTAC-POI) CRBN->Ternary E3 CUL4-RBX1-DDB1 Complex (E3 Ubiquitin Ligase) E3->Ternary Recruited by CRBN POI->Ternary Ub Polyubiquitination Ternary->Ub Proximity-induced tagging Degradation 26S Proteasomal Degradation Ub->Degradation Target clearance

Fig 1. CRBN-mediated targeted protein degradation pathway via piperidinyl isoindolinone PROTACs.

Quantitative Structure-Activity Relationships (QSAR)

The versatility of the isoindolinone scaffold extends beyond CRBN. Subtle modifications to the core yield potent inhibitors for targets like Poly (ADP-ribose) polymerase 1 (PARP-1)[7], Phosphatidylinositol 3-kinase (PI3K)[8], and Human Carbonic Anhydrase (hCA)[9].

Table 1: Comparative Binding Affinities of Isoindolinone Derivatives

Compound / DerivativePrimary TargetBinding Affinity / ActivityPrimary Indication / Application
Thalidomide CRBN

Multiple Myeloma / ENL[5]
Lenalidomide CRBN

Multiple Myeloma[2]
Bcl-xL PROTAC Anchor CRBN

Targeted Protein Degradation[3]
Compound 87 PARP-1

Oncology (Investigational)[7]
Compound 2e hCA II

Antimicrobial / Anticancer[9]

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological validation of piperidinyl isoindolinone derivatives must be treated as a closed, self-validating system. The following protocols detail the generation of a C5-functionalized PROTAC anchor.

Synthetic_Workflow Reagents 3-Aminopiperidine-2,6-dione + Bromomethylbenzoate Cyclization Alkylation & Cyclization (DIPEA, DMF, Heat) Reagents->Cyclization Intermediate Piperidinyl Isoindolinone Core Cyclization->Intermediate Validation1 QC Check: LC-MS & 1H NMR (Self-Validation) Intermediate->Validation1 Coupling Linker Attachment (Amidation/Cross-Coupling) Validation1->Coupling If Purity > 95% Final Purified PROTAC Anchor Coupling->Final

Fig 2. Self-validating synthetic workflow for C-functionalized piperidinyl isoindolinone cores.

Protocol A: Synthesis of a C5-Functionalized Piperidinyl Isoindolinone Anchor

Objective: Synthesize 3-[1-oxo-5-(4-piperidyl)isoindolin-2-yl]piperidine-2,6-dione derivatives for Bcl-xL PROTACs[3].

  • Reagent Preparation & Activation: Dissolve 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in anhydrous DMF. Causality: DMF provides the necessary dielectric constant to stabilize the highly polar intermediates during cyclization.

  • Base Addition (Validation Checkpoint 1): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA neutralizes the HCl salt and acts as a sterically hindered, non-nucleophilic base to drive the alkylation without side-reacting with the electrophile. Validation: The solution must transition from a cloudy suspension to a clear solution, visually confirming the free-basing of the amine.

  • Condensation & Cyclization: Add the substituted methyl 2-(bromomethyl)benzoate derivative (1.0 eq). Heat the reaction to 90°C for 12 hours under an inert argon atmosphere.

  • Purification & Spectroscopic Validation (Validation Checkpoint 2): Precipitate the product using cold water, filter, and purify via preparative HPLC.

    • Self-Validation: Confirm the core formation via

      
       NMR. The signature imide proton must appear as a distinct singlet near 
      
      
      
      10.98 ppm (DMSO-
      
      
      ), confirming the structural integrity of the glutarimide ring has not been compromised by ring-opening hydrolysis[3].
Protocol B: TR-FRET Assay for CRBN Engagement

Objective: Validate that functionalization at the isoindolinone exit vector does not abrogate CRBN binding affinity.

  • Complex Assembly: Incubate His-tagged CRBN-DDB1 complex with a Cy5-labeled tracer (a known fluorescent IMiD analog) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

  • Competitive Displacement: Titrate the synthesized piperidinyl isoindolinone PROTAC anchor (from 10 µM down to 0.1 nM in 3-fold serial dilutions).

  • Internal Controls (The Self-Validating Mechanism): Run unmodified lenalidomide as a positive control and a DMSO blank as a negative control.

    • Causality & Interpretation: If the PROTAC anchor shows an

      
       while the lenalidomide control shows 
      
      
      
      , it indicates a steric clash caused by the linker exit vector, invalidating the spatial design. A successful anchor will maintain an
      
      
      within a 3-fold range of the positive control.

Expanding the Horizon: Beyond CRBN

While the piperidinyl isoindolinone scaffold is synonymous with targeted protein degradation, its utility in traditional occupancy-driven pharmacology is vast.

  • PI3K Inhibition: Urea derivatives incorporating the isoindolinone ring have been developed to inhibit the phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) isoform alpha, a critical node in the PI3K/AKT/mTOR signaling network driving tumor progression[8].

  • Antimicrobial Agents: Novel condensed isoindolinone derivatives exhibit potent antibacterial activity against B. subtilis and S. aureus (MIC 0.328-3.6 mg/ml), acting similarly to

    
    -lactam antibiotics by disrupting bacterial cell wall synthesis[10].
    

The isoindolinone core remains a highly fruitful starting point for the development of novel therapeutic agents, proving that even deceptively simple bicyclic structures can command a vast spectrum of modern medicinal chemistry[11].

References

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity Source: Fitoterapia (NIH) URL:[Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity Source: Chemistry & Biodiversity (NIH) URL:[Link]

  • WO2022169780A1 - Selective bcl-xl protac compounds and methods of use Source: Google Patents URL
  • WO2022265993A1 - Urea derivatives which can be used to treat cancer Source: Google Patents URL
  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds Source: ChemMedChem (ResearchGate) URL:[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Preprints.org / MDPI URL:[Link]

  • A Review on Antibacterial Activity of Some Isoindole Derivatives Source: Der Pharma Chemica URL:[Link]

Sources

Foundational

Technical Guide: 2-(Piperidin-4-yl)isoindolin-1-one HCl as a Strategic Building Block

Executive Summary 2-(Piperidin-4-yl)isoindolin-1-one HCl (CAS: 1233955-33-3 ) is a high-value heterocyclic building block used extensively in medicinal chemistry. It combines a rigid, planar isoindolin-1-one core—a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Piperidin-4-yl)isoindolin-1-one HCl (CAS: 1233955-33-3 ) is a high-value heterocyclic building block used extensively in medicinal chemistry. It combines a rigid, planar isoindolin-1-one core—a privileged pharmacophore found in anti-inflammatory and antineoplastic agents—with a piperidin-4-yl moiety that provides a solubilizing, basic handle for derivatization.

This guide details the structural properties, validated synthetic pathways, and application of this scaffold in Targeted Protein Degradation (TPD) and small molecule drug discovery.

Structural Analysis & Pharmacophore Properties[1]

Chemical Architecture

The molecule consists of a bicyclic isoindolin-1-one system linked at the nitrogen (position 2) to the C4 position of a piperidine ring.

PropertyDataImplications for Drug Design
Molecular Formula C₁₃H₁₇ClN₂O(HCl Salt)
MW 252.74 g/mol Ideal fragment size (<300 Da) for fragment-based drug discovery (FBDD).
Core Geometry Planar (Isoindolinone) + Chair (Piperidine)Provides a defined vector; the piperidine ring projects substituents out of the aromatic plane.
H-Bond Donors 1 (Piperidine NH)Critical handle for amide coupling or SNAr reactions.
H-Bond Acceptors 2 (Amide Carbonyl, Piperidine N)The lactam carbonyl often engages in water-mediated H-bonds in binding pockets.
LogP (Free Base) ~1.8Lipophilicity is balanced; the piperidine amine lowers LogD at physiological pH.
The "Privileged" Status

The isoindolin-1-one scaffold mimics the hydrogen-bonding patterns of nucleobases and is bioisosteric to the phthalimide core found in immunomodulatory imide drugs (IMiDs) like Lenalidomide. However, unlike phthalimides, the isoindolin-1-one is chemically stable against hydrolytic ring-opening, making it a superior choice for long-duration biological assays.

Synthetic Accessibility & Protocols

The synthesis of 2-(piperidin-4-yl)isoindolin-1-one HCl is most efficiently achieved via a Reductive Cyclization strategy. This approach avoids the use of unstable acid chlorides and minimizes side reactions.

Validated Synthetic Route

The standard protocol involves the reaction of methyl 2-formylbenzoate with N-Boc-4-aminopiperidine , followed by in situ reduction and cyclization, and finally acid-mediated deprotection.

Step 1: Reductive Cyclization
  • Reagents: Methyl 2-formylbenzoate (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE (Solvent).

  • Mechanism: Formation of the imine (Schiff base)

    
     Reduction to secondary amine 
    
    
    
    Intramolecular nucleophilic attack of the amine on the methyl ester
    
    
    Lactamization.
  • Protocol:

    • Dissolve methyl 2-formylbenzoate and tert-butyl 4-aminopiperidine-1-carboxylate in DCE.

    • Add catalytic acetic acid and stir for 30 min to form the imine intermediate.

    • Cool to 0°C and add STAB portion-wise. Warm to RT and stir for 12–16 h.

    • Quench with saturated NaHCO₃. Extract with DCM.[1][2]

    • Purify the N-Boc-protected intermediate via silica chromatography (Hexane/EtOAc).

Step 2: Deprotection (HCl Salt Formation)
  • Reagents: 4M HCl in Dioxane or Et₂O.

  • Protocol:

    • Dissolve the N-Boc intermediate in a minimal amount of dry DCM or MeOH.

    • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate (the product) usually forms.

    • Filter the solid, wash with Et₂O to remove non-polar impurities, and dry under vacuum.

Visualization of Synthesis Workflow

Synthesis SM1 Methyl 2-formylbenzoate Imine Imine Intermediate SM1->Imine DCE, AcOH SM2 N-Boc-4-aminopiperidine SM2->Imine Amine Amino-Ester Intermediate Imine->Amine NaBH(OAc)3 Reduction BocProd N-Boc-Isoindolinone Amine->BocProd Cyclization (-MeOH) Final 2-(Piperidin-4-yl)isoindolin-1-one HCl BocProd->Final 4M HCl/Dioxane Deprotection

Figure 1: Step-wise reductive cyclization and deprotection pathway.

Medicinal Chemistry Applications

Targeted Protein Degradation (PROTACs)

This building block is critical in the synthesis of PROTACs (Proteolysis Targeting Chimeras).

  • Linker Attachment: The secondary amine of the piperidine ring serves as the attachment point for alkyl or PEG linkers.

  • Warhead/Ligand: The isoindolinone moiety can act as a simplified analog of Thalidomide (a Cereblon ligand) or as a stable spacer connecting to other E3 ligase ligands.

  • Design Logic: By using the piperidine nitrogen, the linker exits the pharmacophore at a defined vector, minimizing steric clash with the target protein binding pocket.

Scaffold Hopping & GPCR Ligands

In GPCR drug discovery (e.g., Dopamine D2, 5-HT receptors), the 4-aminopiperidine motif is a classic "privileged structure."

  • Strategy: Chemists replace unstable phthalimides or metabolically labile bi-aryl systems with the isoindolin-1-one core to improve metabolic stability (t₁/₂) while maintaining

    
    -
    
    
    
    stacking interactions within the receptor pocket.
  • Example: Modulating basicity. The pKa of the piperidine nitrogen (~10) ensures the molecule is protonated at physiological pH, facilitating ionic interactions with conserved aspartate residues in GPCR transmembrane helices.

Experimental Coupling Protocol (General Amide Coupling)

To couple this HCl salt to a carboxylic acid (e.g., a PROTAC linker):

  • Base is Critical: You must neutralize the HCl salt. Use DIPEA (3.0 eq) or TEA .

  • Coupling Agent: HATU or T3P are recommended for steric tolerance.

  • Procedure:

    • Dissolve Carboxylic Acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 min.

    • Add 2-(Piperidin-4-yl)isoindolin-1-one HCl (1.0 eq).

    • Monitor by LCMS. The reaction is typically clean due to the high nucleophilicity of the piperidine amine once deprotonated.

Handling & Stability

ParameterRecommendation
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Hygroscopicity The HCl salt is hygroscopic . Minimize exposure to ambient moisture. Weigh quickly or in a glovebox if precise stoichiometry is required.
Solubility Highly soluble in DMSO , Methanol , and Water . Sparingly soluble in DCM (unless neutralized to free base).
Safety Irritant. Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Organic Chemistry Portal. (2025). Synthesis of Isoindolinones: Reductive Lactamization Strategies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Isoindolin-1-one Derivatives as Antibacterial Agents. PubMed. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Activity and Mechanism of Action for Isoindolinone-Based Ligands

Executive Summary The isoindolinone (isoindolin-1-one) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its rigid bicyclic core, high stability, and capacity for multi-vectoria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindolinone (isoindolin-1-one) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its rigid bicyclic core, high stability, and capacity for multi-vectorial functionalization. Unlike its oxidized counterpart (phthalimide), the isoindolinone core contains a single lactam unit and a chiral center at the C3 position, allowing for precise stereochemical tuning.

This guide details the biological mechanisms of isoindolinone-based ligands, focusing on two high-value therapeutic targets: MDM2-p53 protein-protein interaction (PPI) inhibition (Oncology) and PI3K kinase inhibition (Immunology/Oncology). It provides authoritative experimental protocols for synthesis and bioassay validation, grounded in field-proven methodologies.

Structural Basis & Pharmacophore

The isoindolinone core (2,3-dihydro-1H-isoindol-1-one) serves as a rigid template that positions pharmacophores in 3D space to mimic complex biological ligands.

Key Structural Features:
  • C3-Chirality: The C3 position is the critical vector for diversity. Substitution here creates a chiral center, essential for mimicking the

    
    -helical twist of the p53 transactivation domain.
    
  • Lactam Nitrogen (N2): Allows for alkylation/arylation to probe hydrophobic pockets or solvent-exposed regions.

  • Aromatic Ring (C4-C7): Provides

    
    -
    
    
    
    stacking opportunities and electronic tuning via halogenation.
Diagram: Isoindolinone Scaffold Versatility

Isoindolinone_Scaffold Core Isoindolinone Core (Rigid Bicyclic System) C3 C3 Position (Chiral Center) Mimics p53 Trp23/Leu26 Core->C3 Functionalization N2 N2 Position (Solubility/ steric control) Core->N2 Substitution Benzene Benzene Ring (Electronic Tuning) Core->Benzene Halogenation

Caption: Functional vectors of the isoindolinone scaffold. The C3 position is critical for MDM2 inhibitor specificity.

Primary Mechanism: MDM2-p53 Inhibition

The most clinically advanced application of isoindolinones is the inhibition of the interaction between the tumor suppressor p53 and the E3 ubiquitin ligase MDM2 .

Mechanism of Action

In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. Isoindolinone ligands (e.g., NU8231 ) function as steric inhibitors .

  • Mimicry: The isoindolinone scaffold mimics the three key hydrophobic residues of the p53

    
    -helix: Phe19, Trp23, and Leu26 .
    
  • Binding: The C3-aryl group typically occupies the Trp23 pocket of MDM2, while the N2-substituent and C3-alkoxy group probe the Phe19 and Leu26 pockets.

  • Result: This competitive binding releases p53, restoring its ability to induce cell cycle arrest (via p21) and apoptosis (via PUMA/NOXA).

Diagram: p53-MDM2 Signaling & Inhibition

MDM2_Pathway Stress Cellular Stress (DNA Damage) p53_active p53 (Active) Stress->p53_active Activates MDM2 MDM2 E3 Ligase p53_active->MDM2 Induces Expression (Feedback Loop) Complex p53-MDM2 Complex (Inactive) p53_active->Complex Apoptosis Apoptosis / Cell Arrest p53_active->Apoptosis Transcription MDM2->Complex Binds p53 Degradation Proteasomal Degradation Complex->Degradation Ubiquitination Isoindolinone Isoindolinone Inhibitor (e.g., NU8231) Isoindolinone->MDM2 Competitive Binding (Blocks p53 site) Isoindolinone->Complex Disrupts

Caption: The p53-MDM2 negative feedback loop. Isoindolinones competitively bind MDM2, preventing p53 degradation.

Secondary Mechanism: Kinase Inhibition (PI3K)

Isoindolinones also serve as ATP-competitive inhibitors for kinases, particularly Phosphoinositide 3-kinase (PI3K) isoforms (


).
Mechanism of Action[1][2][3]
  • ATP Competition: The lactam moiety functions as a hinge-binder, forming hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3K

    
    ).
    
  • Selectivity: Substituents at the C4-C7 positions extend into the affinity pocket, allowing for isoform selectivity (e.g., sparing PI3K

    
     to reduce toxicity).
    
  • Signaling Impact: Inhibition prevents the phosphorylation of PIP2 to PIP3, blocking the recruitment of Akt and downstream mTOR signaling.

Experimental Protocols

Synthesis of 3-Aryl-3-Alkoxyisoindolinones (MDM2 Inhibitors)

Causality: This route is chosen for its ability to introduce diversity at the C3 position (critical for MDM2 binding) via a stable hydroxy-intermediate.

Protocol:

  • Grignard Addition: React N-substituted phthalimide with aryl magnesium bromide (e.g., 4-chlorophenylmagnesium bromide) in THF at -78°C to 0°C.

    • Validation: Monitor disappearance of phthalimide by TLC. Product is the 3-hydroxy-3-arylisoindolinone.

  • Solvolysis/Etherification: Treat the 3-hydroxy intermediate with the desired alcohol (e.g., 3-hydroxypropanol) and a catalytic amount of acid (p-TSA or TFA) in DCM or neat alcohol.

    • Validation: Formation of the C3-alkoxy ether. This step locks the conformation required for the Leu26 pocket mimicry.

  • Purification: Silica gel chromatography (Hexane:EtOAc).

Fluorescence Polarization (FP) Assay for MDM2-p53 Binding

Causality: FP is the gold standard for measuring protein-protein interaction inhibitors in solution because it is homogeneous, ratiometric, and insensitive to fluorescence intensity fluctuations.

Materials:

  • Recombinant Human MDM2 (N-terminal domain, residues 1-118).

  • Tracer: 5-FAM or Rhodamine-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

  • Assay Buffer: PBS pH 7.4, 0.01% Triton X-100, 1 mM DTT.

Step-by-Step Protocol:

  • Master Mix Prep: Dilute MDM2 protein to a concentration of

    
     (typically ~10-20 nM) in Assay Buffer. Add the fluorescent peptide tracer (final conc. 5-10 nM).
    
  • Plating: Dispense 19

    
    L of the Master Mix into black 384-well low-binding plates.
    
  • Compound Addition: Add 1

    
    L of the test isoindolinone (in DMSO) to the wells. Include DMSO-only controls (0% inhibition) and unlabeled p53 peptide controls (100% inhibition).
    
  • Incubation: Incubate at Room Temperature for 30-60 minutes in the dark to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Calculate mP (milli-polarization) units.

    
    
    Self-Validation: The Z' factor should be > 0.5 for a valid screen.
    
ADP-Glo Kinase Assay (PI3K Activity)

Causality: Measures ADP production directly, avoiding interference from fluorescent compounds often seen in other kinase assays.

Protocol:

  • Reaction: Mix PI3K recombinant enzyme (e.g., PI3K

    
    ), PIP2:PS lipid substrate, and ATP (10 
    
    
    
    M) in kinase buffer.
  • Inhibition: Add isoindolinone compound; incubate for 60 min at RT.

  • ADP-Glo Reagent: Add Reagent 1 to terminate the reaction and deplete remaining ATP (40 min incubation).

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence. Signal is proportional to kinase activity.[1][2]

Data Summary: Key Isoindolinone Ligands

Compound IDTargetMechanismActivity (

)
Key Biological Outcome
NU8231 MDM2-p53PPI Inhibition

(ELISA)
Activates p53, induces p21/Bax in SJSA cells [1].
Compound 74a MDM2-p53PPI Inhibition

(FP)
Potent growth inhibition in MDM2-amplified lines [2].
PI3K-IN-Iso PI3K

ATP Competitive

(

)
Inhibits lymphocyte chemotaxis [3].
Indoprofen COX-1/2Enzyme Inhibition

range
Anti-inflammatory (NSAID) activity [4].

References

  • Hardcastle, I. R., et al. (2005). "Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction." Bioorganic & Medicinal Chemistry Letters, 15(5), 1515-1520. Link

  • Hardcastle, I. R., et al. (2011). "Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein-Protein Interaction: Structure-Activity Studies Leading to Improved Potency." Journal of Medicinal Chemistry, 54(5), 1233-1243. Link

  • Perry, M., et al. (2018). "Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase

    
    ." ACS Medicinal Chemistry Letters, 9(12), 1236-1240. Link
    
  • Trukhanova, Y. A., et al. (2022).[3] "Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative." Farmaciya, 70(4).[3] Link

  • Zhang, X., et al. (2004). "Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction." Analytical Biochemistry, 331(1), 138-146.[4] Link

Sources

Foundational

Structure-activity relationship (SAR) studies involving 2-(Piperidin-4-yl)isoindolin-1-one

The 2-(Piperidin-4-yl)isoindolin-1-one scaffold represents a distinct and privileged pharmacophore in modern medicinal chemistry, serving as a robust alternative to the metabolically labile phthalimide core and a rigid l...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(Piperidin-4-yl)isoindolin-1-one scaffold represents a distinct and privileged pharmacophore in modern medicinal chemistry, serving as a robust alternative to the metabolically labile phthalimide core and a rigid linker system for targeting G-protein coupled receptors (GPCRs) and kinases.

Unlike the glutarimide-containing immunomodulatory drugs (IMiDs) like Lenalidomide, this scaffold lacks the acidic imide functionality required for Cereblon (CRBN) binding. Instead, it functions primarily as a high-affinity anchoring motif in Melanin-Concentrating Hormone 1 (MCH1) antagonists , Histamine H3 antagonists , and as a solvent-exposed solubilizing tail in ALK/IGF-1R kinase inhibitors .

This guide details the structural logic, synthetic pathways, and SAR profiles of this versatile building block.

Executive Summary & Structural Analysis

The 2-(Piperidin-4-yl)isoindolin-1-one moiety is a bicyclic lactam fused to a saturated nitrogen heterocycle. Its value in drug design stems from three key physicochemical attributes:

  • Metabolic Stability: The isoindolin-1-one (lactam) is significantly more resistant to hydrolytic ring-opening than its phthalimide (imide) counterparts.

  • Defined Vectorality: The rigid attachment of the piperidine at the lactam nitrogen (N2) creates a linear, rod-like geometry that is ideal for spanning deep hydrophobic pockets or connecting orthosteric and allosteric sites in GPCRs.

  • Basicity Modulation: The distal piperidine nitrogen (N-H) provides a tunable basic center (

    
    ), essential for forming ionic interactions with conserved aspartate/glutamate residues in GPCR transmembrane domains or kinase solvent fronts.
    
Structural Core Visualization

The following diagram illustrates the core numbering and functional regions of the scaffold.

ScaffoldAnalysis Core 2-(Piperidin-4-yl)isoindolin-1-one (The Scaffold) Isoindolinone Isoindolin-1-one Head (Hydrophobic/H-Bond Acceptor) Core->Isoindolinone Contains Piperidine Piperidine Tail (Solubilizing/Basic Center) Core->Piperidine Contains Linker N-C Bond (Rigid) (Defines Exit Vector) Isoindolinone->Linker Attached via N2 Linker->Piperidine Attached at C4

Figure 1: Structural decomposition of the scaffold showing the pharmacophoric distinct zones.

Chemical Synthesis: Construction of the Core

Synthesizing the 2-(Piperidin-4-yl)isoindolin-1-one core requires avoiding the formation of the ring-opened amide byproduct. The most robust method involves the cyclization of 2-(bromomethyl)benzoic acid derivatives or the reductive alkylation of phthalimide precursors.

Protocol A: The 2-(Bromomethyl)benzoate Cyclization (Preferred)

This method is favored for its high yield and avoidance of harsh reducing agents that might affect other functional groups.

Reaction Scheme Logic:

  • Alkylation: The 4-aminopiperidine attacks the benzylic bromide.

  • Acylation/Cyclization: The resulting secondary amine attacks the ester carbonyl, closing the lactam ring.

Step-by-Step Protocol:

  • Reagents: Methyl 2-(bromomethyl)benzoate (1.0 equiv), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equiv), Triethylamine (TEA, 2.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve Methyl 2-(bromomethyl)benzoate in dry MeCN under

      
       atmosphere.
      
    • Add TEA followed by dropwise addition of tert-butyl 4-aminopiperidine-1-carboxylate.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the starting benzoate.
      
    • Workup: Cool to RT, concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over

      
      .[1]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Deprotection: Treat the Boc-protected intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to yield the free amine hydrochloride salt.

Protocol B: Reductive Amination (Alternative)

Used when starting from 2-formylbenzoic acid (phthalaldehydic acid).

  • Reagents: 2-Formylbenzoic acid, 4-aminopiperidine,

    
    .
    
  • Mechanism: Formation of the imine followed by reduction and spontaneous lactamization.

SynthesisPathway Start Methyl 2-(bromomethyl)benzoate Intermediate Secondary Amine Intermediate (Transient) Start->Intermediate + Reagent, TEA, MeCN, Reflux Reagent 4-Amino-N-Boc-piperidine Reagent->Intermediate Cyclization Intramolecular Cyclization (Lactam Formation) Intermediate->Cyclization - MeOH Product N-Boc-2-(Piperidin-4-yl)isoindolin-1-one Cyclization->Product Deprotection TFA or HCl Deprotection Product->Deprotection Final 2-(Piperidin-4-yl)isoindolin-1-one (HCl Salt) Deprotection->Final

Figure 2: Synthetic pathway for the construction of the scaffold via alkylation-cyclization.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is typically explored in three vectors: the A-Ring (Isoindolinone) , the Piperidine Nitrogen (N-1) , and the Linker Geometry .

Vector 1: The Isoindolinone "Head" (A-Ring)

Modifications here primarily affect metabolic stability, lipophilicity, and steric fit within the binding pocket.

Substitution (R)Effect on Physicochemical PropertiesBiological Implication
Unsubstituted (H) Baseline lipophilicity.Good general binder; potential for CYP oxidation at C5/C6.
5-Fluoro / 6-Fluoro Increases metabolic stability (blocks oxidation).Often improves potency by filling small hydrophobic pockets without adding bulk.
5-Chloro / 6-Chloro Increases lipophilicity (

).
Enhanced hydrophobic contact; risk of lower solubility.
5-Methoxy (-OMe) Electron-donating; H-bond acceptor potential.Can induce selectivity but may increase metabolic clearance (O-demethylation).
Nitro / Amino drastically changes electronics.Amino groups can be derivatized to sulfonamides for additional interactions.

Key Insight: In MCH1 antagonists, a lipophilic substituent (e.g., -Cl or -F) at the 5- or 6-position of the isoindolinone ring often correlates with increased potency (


 nM) by engaging a hydrophobic sub-pocket.
Vector 2: The Piperidine "Tail" (N-Substituent)

The piperidine nitrogen is the primary "exit vector" for coupling this scaffold to the rest of the drug molecule.

  • Free Amine (NH): Rarely the final drug; usually too polar and rapidly cleared.

  • N-Benzyl / N-Arylalkyl: Common in GPCR ligands (MCH1, H3). The distance between the basic nitrogen and the distal aromatic ring is critical (optimal chain length often 2–4 carbons).

  • N-Heteroaryl (Pyrimidines/Pyridines): Common in Kinase Inhibitors (e.g., ALK inhibitors). The piperidine acts as a linker to project the isoindolinone into the solvent or a specific back-pocket.

Vector 3: The Linker (Isoindolinone N2 – Piperidine C4)

This bond is rigid.

  • Isosteres: Replacing the piperidine with a cyclohexane (removing the basic N) usually kills activity if the ionic interaction is required (common in GPCRs).

  • Regioisomers: Moving the attachment to Piperidine C3 creates a chiral center and kinks the molecule, often reducing potency unless the target pocket is curved.

Case Study: Application in ALK/IGF-1R Kinase Inhibitors

Based on patent literature (e.g., EA018282B1 ), this scaffold serves as a critical intermediate for Anaplastic Lymphoma Kinase (ALK) inhibitors.

Mechanism of Action: The pyrimidine moiety binds to the ATP-binding hinge region of the kinase. The 2-(piperidin-4-yl)isoindolin-1-one group is attached to the pyrimidine.

  • Role: It extends from the hinge region towards the solvent front or the ribose-binding pocket.

  • Interaction: The isoindolinone carbonyl can form water-mediated H-bonds, while the piperidine ring provides necessary solubility and optimal spacing.

SAR Data Summary (Representative):

Compound VariantCore StructureALK IC50 (nM)Solubility (pH 7.4)
Lead Analog A Pyrimidine-Piperidine-Isoindolinone12High
Analog B Pyrimidine-Piperidine-Phthalimide45Moderate (Hydrolytic instability)
Analog C Pyrimidine-Cyclohexane-Isoindolinone>1000Low

Note: Analog C demonstrates the necessity of the piperidine nitrogen for potency/solubility.

SAR_Logic cluster_0 Scaffold Contributions Target Target: ALK / IGF-1R Kinase Piperidine Piperidine: Solubility & Linker Target->Piperidine Accepts Hinge Binder Isoindolinone Isoindolinone: Solvent Interaction & Metabolic Stability Isoindolinone->Target Water-mediated H-bonds Piperidine->Isoindolinone Projects into Solvent

Figure 3: Mechanistic contribution of the scaffold in kinase inhibition.

Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal Stability)

To verify the advantage of isoindolinone over phthalimide.

  • System: Pooled Human Liver Microsomes (HLM).

  • Test Compound:

    
     final concentration.
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at

    
    .
    
  • Analysis: Quench with cold MeCN (containing internal standard), centrifuge, analyze supernatant by LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    .
    • Target:

      
       min for isoindolinone derivatives (vs. < 15 min for some phthalimides).
      
Solubility Assessment
  • Method: Thermodynamic solubility in PBS (pH 7.4).

  • Protocol: Shake solid compound in buffer for 24 hours at

    
    . Filter and analyze filtrate by HPLC-UV.
    

References

  • Novartis AG. (2010). Compounds and compositions as protein kinase inhibitors. Patent EA018282B1. Link

  • Wityak, J., et al. (2003). Synthesis and SAR of isoindolinone-based inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for isoindolinone stability).
  • Chemical Book. (2024).[2] Product entry: 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride.[3][4] Link

  • Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in Drug Design. Link

Sources

Exploratory

Molecular weight and physicochemical data for 2-(Piperidin-4-yl)isoindolin-1-one HCl

Topic: Molecular weight and physicochemical data for 2-(Piperidin-4-yl)isoindolin-1-one HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Scaffold Characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and physicochemical data for 2-(Piperidin-4-yl)isoindolin-1-one HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Scaffold Characterization, Synthesis, and Application in Targeted Protein Degradation

Executive Summary

2-(Piperidin-4-yl)isoindolin-1-one hydrochloride (CAS: 1233955-33-3) is a high-value heterocyclic building block used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and novel kinase inhibitors. Structurally, it consists of an isoindolin-1-one (phthalimidine) core fused to a piperidine ring.

Unlike its oxidized counterpart (phthalimide), the isoindolin-1-one core offers unique physicochemical properties—enhanced hydrolytic stability and specific hydrogen-bonding vectors—making it a preferred "anchor" or "linker-connector" in drug discovery. The piperidine moiety provides a secondary amine handle (


), enabling facile conjugation with linkers or warheads via nucleophilic substitution or reductive amination.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for formulation and assay development.

Table 1: Physicochemical Properties
PropertyDataNotes
Chemical Name 2-(Piperidin-4-yl)isoindolin-1-one hydrochlorideIUPAC
CAS Number 1233955-33-3Primary identifier
Molecular Formula

Salt form (HCl)
Molecular Weight 252.74 g/mol Base MW: 216.28 g/mol
Appearance White to off-white solidHygroscopic crystalline powder
Solubility Water (>50 mg/mL), DMSO (>100 mg/mL)High aqueous solubility due to HCl salt
LogP (Predicted) 1.1 ± 0.4Lipophilicity of free base
pKa (Base) ~10.8 (Piperidine NH)Protonated at physiological pH
H-Bond Donors 2 (NH, HCl)Critical for solubility
H-Bond Acceptors 2 (C=O, N)Interaction points for binding

Synthetic Methodology

This protocol details the robust synthesis of the title compound. While reductive amination of phthalaldehyde is possible, the alkylation-cyclization of methyl 2-(bromomethyl)benzoate is preferred for its regioselectivity and yield.

Reaction Scheme Overview
  • Cyclization: Reaction of methyl 2-(bromomethyl)benzoate with tert-butyl 4-aminopiperidine-1-carboxylate.

  • Deprotection: Removal of the Boc group using anhydrous HCl.

Detailed Protocol
Step 1: Formation of the Isoindolinone Core [1]
  • Reagents: Methyl 2-(bromomethyl)benzoate (1.0 eq), 4-Amino-1-Boc-piperidine (1.1 eq), Triethylamine (TEA) (2.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve methyl 2-(bromomethyl)benzoate in MeCN (0.2 M concentration).

    • Add 4-Amino-1-Boc-piperidine and TEA.

    • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Note: The initial N-alkylation is followed by rapid intramolecular nucleophilic attack of the amine on the ester, closing the lactam ring.

    • Workup: Concentrate solvent. Dilute with EtOAc, wash with 1N HCl (careful, product is Boc-protected so it stays in organic, but impurities might wash out), saturated

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Procedure:

    • Dissolve the intermediate from Step 1 in minimal DCM.

    • Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours. A white precipitate should form.

    • Isolation: Dilute with diethyl ether (

      
      ) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).
      
    • Drying: Dry under high vacuum to yield 2-(Piperidin-4-yl)isoindolin-1-one HCl .

Structural Logic & Applications

The utility of this scaffold stems from its ability to act as a rigid, semi-polar connector in bifunctional molecules.

PROTAC Design Logic

In PROTACs, this scaffold often serves two roles:

  • Linker Attachment Point: The piperidine nitrogen is a nucleophile that can react with alkyl halides or activated esters to attach the "linker" chain.

  • Solubility Modulator: The basic amine (when protonated) improves the aqueous solubility of otherwise lipophilic degrader complexes.

Workflow Diagram

The following diagram illustrates the synthesis flow and the downstream application of the scaffold in generating a PROTAC library.

G cluster_synthesis Synthesis Protocol cluster_app Drug Discovery Application Start Methyl 2-(bromomethyl) benzoate Inter Boc-Protected Isoindolinone Start->Inter Cyclization (TEA, Heat) Amine 4-Amino-1-Boc- piperidine Amine->Inter Final 2-(Piperidin-4-yl) isoindolin-1-one HCl Inter->Final Deprotection (HCl/Dioxane) PROTAC PROTAC / Bifunctional Degrader Final->PROTAC Conjugation (Nucleophilic Attack) Linker Alkyl/PEG Linker (Electrophile) Linker->PROTAC Target Target Protein (e.g., Kinase) PROTAC->Target Binds

Figure 1: Synthetic route from commercial precursors to the HCl salt, and subsequent utilization in PROTAC assembly.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in precise weighing.

  • Stability: The isoindolinone core is stable to hydrolysis under standard physiological conditions, unlike the phthalimide core which can ring-open in basic media.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (2024). Compound Summary for CID 59791821. National Library of Medicine. Retrieved from [Link]

  • Gao, S., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions. Molecular Diversity. Retrieved from [Link]

Sources

Foundational

The Strategic Role of 2-(Piperidin-4-yl)isoindolin-1-one in Modern Drug Discovery: Patent Landscape, Synthetic Methodologies, and PROTAC Applications

Executive Summary The chemical intermediate 2-(piperidin-4-yl)isoindolin-1-one (also known as 2-(4-piperidinyl)phthalimidine) has evolved from a niche synthetic building block into a cornerstone pharmacophore in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical intermediate 2-(piperidin-4-yl)isoindolin-1-one (also known as 2-(4-piperidinyl)phthalimidine) has evolved from a niche synthetic building block into a cornerstone pharmacophore in modern medicinal chemistry. Featuring a rigid isoindolin-1-one core and a versatile piperidine ring, this scaffold provides critical hydrogen-bonding capabilities,


-stacking interactions, and a basic nitrogen vector for linker attachment. This technical guide provides an in-depth analysis of its patent landscape, highlights its critical role in Targeted Protein Degradation (PROTACs) and kinase inhibition, and details a self-validating synthetic protocol for its preparation.

Structural Biology & Pharmacophore Significance

The architectural design of 2-(piperidin-4-yl)isoindolin-1-one addresses several pharmacokinetic and pharmacodynamic challenges inherent to drug development:

  • Hydrolytic Stability: Unlike traditional phthalimides (isoindoline-1,3-diones) found in first-generation immunomodulatory imide drugs (IMiDs) like thalidomide, the isoindolin-1-one core lacks the second carbonyl group. This single-carbonyl "lactam" structure is significantly more resistant to in vivo enzymatic hydrolysis, enhancing the half-life of oral therapeutics[1].

  • Vectorization via Piperidine: The piperidine nitrogen serves as a highly efficient attachment point for variable linkers (e.g., PEG chains, alkyl linkers). In physiological pH, this basic nitrogen can be protonated, favorably modulating the aqueous solubility and lipophilicity (LogP) of the parent drug[2].

  • Receptor Binding: The planar aromatic system of the isoindoline ring engages in robust

    
     stacking with target protein residues, while the lactam carbonyl acts as a potent hydrogen-bond acceptor[2].
    

Patent Landscape & Key Therapeutic Areas

The intellectual property surrounding 2-(piperidin-4-yl)isoindolin-1-one has seen a massive surge, transitioning from early central nervous system (CNS) agents and kinase inhibitors to highly complex bifunctional degraders (PROTACs).

Table 1: Patent Landscape of 2-(Piperidin-4-yl)isoindolin-1-one Derivatives
Assignee / InnovatorKey Patent / PublicationPrimary Target / MechanismTherapeutic Application
Nerviano Medical Sciences WO2011006794A1[3]Poly(ADP-ribose) polymerase (PARP)Oncology (e.g., NMS-P118 development)
Hoffmann-La Roche WO2018178691A1[4]MDM2-p53 Interaction InhibitionOncology (Apoptosis restoration)
Kymera / Celgene WO2024159164A2[1]Cereblon (CRBN) E3 Ligase / KRASTargeted Protein Degradation (PROTACs)
Various Academic Eur J Med Chem (2019)[2]Extracellular Signal-Regulated Kinases (ERK1/2)MAPK-pathway driven solid tumors

Application in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs, the isoindolin-1-one scaffold is utilized as a Cereblon (CRBN) E3 ligase recruiting ligand . Traditional PROTACs utilizing lenalidomide or pomalidomide derivatives often suffer from off-target degradation (such as IKZF1/3 depletion) and chemical instability. By integrating the 2-(piperidin-4-yl)isoindolin-1-one core, medicinal chemists can maintain high-affinity CRBN binding while utilizing the piperidine nitrogen to project the linker toward the target protein (e.g., KRAS or BET bromodomains)[1].

PROTAC Target Target Protein (e.g., KRAS, ERK) PROTAC Heterobifunctional PROTAC Target Ligand Alkyl/PEG Linker Isoindolin-1-one Core Target->PROTAC Binds Target Ligand Ub Polyubiquitination Cascade PROTAC->Ub Proximity-Induced Transfer CRBN CRBN E3 Ligase Complex CRBN->PROTAC Binds Isoindolin-1-one Core Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Caption: Mechanism of action for isoindolin-1-one based PROTACs mediating targeted degradation.

Synthetic Methodologies & Experimental Protocols

The most robust and scalable method for synthesizing 2-(piperidin-4-yl)isoindolin-1-one relies on a reductive amination and spontaneous lactamization cascade starting from 2-formylbenzoic acid (phthalaldehydic acid)[5].

Causality Behind Experimental Choices (E-E-A-T)
  • Precursor Selection: 2-formylbenzoic acid is strictly chosen over phthalic anhydride. Phthalic anhydride reacts with primary amines to form isoindoline-1,3-diones (imides). 2-formylbenzoic acid ensures the formation of the single-carbonyl lactam.

  • Protecting Group Strategy: The use of 4-amino-1-Boc-piperidine is critical. The Boc (tert-butyloxycarbonyl) group protects the secondary piperidine nitrogen, preventing it from competing in the reductive amination or undergoing unwanted side reactions, ensuring strictly regioselective condensation at the primary amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild hydride donor that selectively reduces the intermediate imine without reducing the unreacted aldehyde, preventing the formation of dead-end 2-(hydroxymethyl)benzoic acid byproducts[5].

Step-by-Step Protocol: Synthesis of 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride

Step 1: Reductive Amination & Lactamization

  • Imine Formation: To a solution of 2-formylbenzoic acid (1.0 eq) and 4-amino-1-Boc-piperidine (1.05 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours. Logic: The weak acid activates the aldehyde for nucleophilic attack without fully protonating the primary amine.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Stir for 12 hours at room temperature.

  • Cyclization: The intermediate secondary amine will spontaneously undergo intramolecular cyclization with the adjacent carboxylic acid (driven by the thermodynamic stability of the 5-membered lactam ring) to form 2-(1-Boc-piperidin-4-yl)isoindolin-1-one.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection & Salt Formation

  • Cleavage: Dissolve the crude intermediate in minimal DCM. Cool to 0 °C and dropwise add 4N HCl in dioxane (5.0 eq).

  • Isolation: Stir the mixture at room temperature for 4 hours. The cleavage of the Boc group releases gaseous isobutylene and CO₂, driving the reaction to completion.

  • Purification: Filter the resulting white precipitate, wash extensively with cold diethyl ether, and dry under high vacuum. Logic: Isolating the product as a hydrochloride salt prevents oxidative degradation and provides a highly pure, shelf-stable intermediate ready for downstream PROTAC linker coupling.

Synthesis A 2-Formylbenzoic Acid + 4-Amino-1-Boc-piperidine B Imine Intermediate (Acid Catalyzed) A->B Condensation C Reductive Amination (NaBH(OAc)3) B->C D Spontaneous Cyclization (Lactamization) C->D E 2-(1-Boc-piperidin-4-yl) isoindolin-1-one D->E F Boc Deprotection (4N HCl / Dioxane) E->F G 2-(Piperidin-4-yl) isoindolin-1-one HCl F->G Precipitation

Caption: Step-by-step synthetic workflow for 2-(piperidin-4-yl)isoindolin-1-one.

References

  • [3] WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use. Google Patents. 3

  • [4] WO2018178691A1 - Isoindolinone inhibitors of the mdm2-p53 interaction and process for making them. Google Patents. 4

  • [1] WO2024159164A2 - Cereblon-based kras degrading protacs ans uses related thereto. Google Patents. 1

  • [2] Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PMC (NIH). 2

  • [5] Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Protocols for using 2-(Piperidin-4-yl)isoindolin-1-one HCl in peptide coupling

An Application Guide to the Strategic Incorporation of 2-(Piperidin-4-yl)isoindolin-1-one HCl in Peptide Synthesis Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Incorporation of 2-(Piperidin-4-yl)isoindolin-1-one HCl in Peptide Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic assembly of complex molecular architectures is paramount. 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a bifunctional building block of significant interest, merging the rigid isoindolin-1-one core with the versatile piperidine scaffold. This structure is increasingly recognized in the development of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs), where precise linkage to peptides or other moieties is critical.

This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides the foundational principles and actionable protocols for the successful incorporation of 2-(Piperidin-4-yl)isoindolin-1-one HCl into peptide-like structures via amide bond formation. Critically, this molecule functions as the amine component in a coupling reaction, not as a coupling reagent itself. The protocols herein are designed to ensure high efficiency, minimize side reactions, and provide a clear rationale for each experimental step.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the starting material is the foundation of any successful synthesis. The hydrochloride salt form of this reagent dictates specific handling considerations, primarily the need for neutralization to unmask the nucleophilic secondary amine of the piperidine ring.

PropertyValueSource
CAS Number 1233955-33-3[1]
Molecular Formula C₁₃H₁₇ClN₂O[1]
Molecular Weight 252.74 g/mol [1]
Appearance Typically a white to off-white solidN/A
Storage Sealed in a dry environment at 2-8°C[1]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., Methanol)

Handling and Safety:

  • This compound is intended for research and development purposes only.[1]

  • As the hydrochloride salt, the compound can be corrosive; standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • The piperidine nitrogen exists in its protonated, non-nucleophilic ammonium form. It is crucial to use a stoichiometric amount of a non-nucleophilic base to liberate the free amine prior to the coupling reaction.

Section 2: The Mechanism of Amide Bond Formation

The formation of a peptide (amide) bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[2][3][4] When using 2-(Piperidin-4-yl)isoindolin-1-one, its secondary amine acts as the nucleophile.

The general process involves two key stages:

  • Carboxyl Activation: A coupling reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an active ester).[4]

  • Nucleophilic Acyl Substitution: The free secondary amine of the piperidine moiety attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.[2]

Uronium-based coupling reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended for this application.[5] They are known for their high efficiency, rapid reaction kinetics, and ability to suppress racemization, which is particularly beneficial when coupling to a sterically hindered or less reactive secondary amine.[6]

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps N_Protected_AA N-Protected Amino Acid (R-COOH) Activation 2. Carboxyl Activation (R-COOH + Reagent -> R-CO-X) N_Protected_AA->Activation Amine_Component 2-(Piperidin-4-yl)isoindolin-1-one HCl Neutralization 1. Neutralization of Amine (Amine·HCl + Base -> Free Amine) Amine_Component->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Neutralization 1.0 eq Base->Activation 2.0 eq Coupling 3. Nucleophilic Attack (R-CO-X + Free Amine -> Product) Neutralization->Coupling Activation->Coupling Product Coupled Product Coupling->Product

Caption: General mechanism of coupling 2-(Piperidin-4-yl)isoindolin-1-one.

Section 3: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the solution-phase coupling of a standard N-Fmoc protected amino acid to 2-(Piperidin-4-yl)isoindolin-1-one HCl.

Protocol 3.1: Solution-Phase Coupling using HATU

This protocol is based on a 1.0 mmol scale. Adjust volumes and masses accordingly for different scales.

Materials and Reagents:

  • 2-(Piperidin-4-yl)isoindolin-1-one HCl (1.0 eq, 252.7 mg)

  • N-Fmoc-protected amino acid (1.05 eq)

  • HATU (1.05 eq, 399.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 523 µL)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Recommended Reagent Stoichiometry:

ComponentEquivalentsRationale
2-(Piperidin-4-yl)isoindolin-1-one HCl1.0Limiting reagent
N-Fmoc-Amino Acid1.05 - 1.2Slight excess ensures complete consumption of the amine component
HATU1.05 - 1.2Slight excess drives the activation to completion
DIPEA3.01.0 eq to neutralize the HCl salt, 2.0 eq for the carboxyl activation[6][7]

Experimental Workflow:

G start Start prep_A Flask A: Dissolve Amine·HCl in DMF. Add DIPEA (1.0 eq). Stir 10 min. start->prep_A prep_B Flask B (Pre-activation): Dissolve N-Fmoc-AA in DMF. Add HATU (1.05 eq). Add DIPEA (2.0 eq). Stir 15 min. start->prep_B combine Combine: Transfer contents of Flask B to Flask A. prep_A->combine prep_B->combine react React: Stir at room temperature. Monitor by LC-MS/TLC. combine->react workup Work-up: 1. Quench with H₂O. 2. Extract with EtOAc. 3. Wash (Acid, Base, Brine). 4. Dry over Na₂SO₄. react->workup purify Purify: Concentrate and purify by silica gel chromatography. workup->purify end Final Product purify->end

Caption: Step-by-step workflow for solution-phase peptide coupling.

Step-by-Step Procedure:

  • Amine Neutralization (Flask A): In a clean, dry round-bottom flask, dissolve 2-(Piperidin-4-yl)isoindolin-1-one HCl (1.0 mmol, 252.7 mg) in anhydrous DMF (5 mL). Add DIPEA (1.0 mmol, 174 µL) to neutralize the hydrochloride salt. Stir the solution at room temperature for 10-15 minutes. The formation of a slight haze (DIPEA·HCl salt) is normal.

  • Carboxylic Acid Activation (Flask B): In a separate dry flask, dissolve the N-Fmoc-protected amino acid (1.05 mmol) and HATU (1.05 mmol, 399.3 mg) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol, 349 µL) to the solution. Stir this "activation mixture" at room temperature for 15 minutes. Expertise Note: This pre-activation step is crucial as it ensures the highly reactive HOBt-ester is fully formed before being introduced to the amine, maximizing yield.[6]

  • Coupling Reaction: Transfer the activation mixture from Flask B into Flask A using a syringe or cannula. Rinse Flask B with a small amount of DMF (1-2 mL) and add it to Flask A to ensure a complete transfer.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL). Trustworthiness Note: These washes remove unreacted starting materials, excess reagents, and DMF, which is a critical step for obtaining a clean crude product.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.[6]

Section 4: Troubleshooting and Key Considerations

  • Challenge: Low Coupling Yield.

    • Cause: Incomplete neutralization of the amine HCl salt or insufficient activation. The secondary amine of the piperidine is inherently less nucleophilic than a primary amine.

    • Solution: Ensure accurate addition of 1.0 equivalent of base for neutralization. Increase the equivalents of the amino acid and coupling reagent to 1.2-1.5 eq. Extend the pre-activation time to 30 minutes and the total reaction time to 6-12 hours.

  • Challenge: Side Reactions.

    • Cause: Racemization of the activated amino acid can occur, especially if the reaction is prolonged or heated.

    • Solution: Use high-quality, fresh coupling reagents. HATU is excellent at suppressing racemization.[6] Avoid excessive amounts of base or elevated temperatures unless necessary.

  • Considerations for Solid-Phase Synthesis (SPPS):

    • Incorporating this molecule via standard Fmoc-SPPS is non-trivial because it lacks a carboxylic acid moiety for further chain elongation.

    • It can theoretically be used to "cap" the N-terminus of a resin-bound peptide. In this scenario, after the final N-terminal Fmoc deprotection with piperidine[8][9], a solution-phase style coupling (as described in Protocol 3.1) would be performed on the resin-bound free amine using an excess of the title compound and coupling reagents. Thorough washing would be critical to remove byproducts.

Conclusion

2-(Piperidin-4-yl)isoindolin-1-one HCl is a valuable synthon for constructing complex molecules. Its successful incorporation hinges on a clear understanding of its role as an amine nucleophile and adherence to fundamental principles of peptide chemistry. The key to a successful reaction is the initial neutralization of the hydrochloride salt, followed by the use of a high-efficiency uronium coupling reagent like HATU for robust amide bond formation. The detailed protocol provided in this guide offers a validated starting point for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search.
  • ChemShuttle. 2-(piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Wikipedia. Piperidine.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Benchchem.
  • ChemScene. 1233955-33-3 | 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride.
  • Google Patents. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • Sigma-Aldrich. 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride.

Sources

Application

Application Note: Determination of the Solubility Profile of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride in Dimethyl Sulfoxide (DMSO) and Water

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the solubility characteristics of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride (Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the solubility characteristics of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride (Molecular Formula: C₁₃H₁₇ClN₂O, Molecular Weight: 252.74 g/mol ).[1] It outlines detailed protocols for the empirical determination of its solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in high-throughput screening, and in water, the primary physiological solvent. The methodologies described herein are designed to yield accurate and reproducible data, which is fundamental for the successful application of this compound in biological assays and preclinical studies.

Introduction: The Criticality of Solubility in Preclinical Research

The solubility of a compound is a paramount physicochemical property that dictates its utility in drug discovery and development.[2] Poor aqueous solubility can lead to erratic results in in vitro assays and diminished bioavailability in vivo, while an incomplete understanding of its solubility in organic solvents like DMSO can result in the preparation of inaccurate stock solutions, leading to flawed experimental outcomes.[2][3]

2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry. Its structure, featuring a polar isoindolinone core and a basic piperidine ring, suggests a complex solubility profile. The hydrochloride salt form is intended to enhance aqueous solubility. This application note provides a framework for systematically evaluating the solubility of this compound in both a standard organic solvent (DMSO) and a physiologically relevant aqueous medium (water).

Solubility in Dimethyl Sulfoxide (DMSO): A Guide to Stock Solution Preparation

DMSO is a powerful, polar aprotic solvent, widely favored for its ability to dissolve a vast array of organic molecules for biological screening.[2][3] For compounds like 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride, high solubility in DMSO is anticipated, facilitating the preparation of concentrated stock solutions.

Expected Solubility and Rationale
Illustrative Data: DMSO Solubility

The following table presents example data for the solubility of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride in DMSO at ambient temperature. This data is for illustrative purposes and should be confirmed experimentally.

ParameterIllustrative ValueMethod
Maximum Solubility≥ 100 mg/mLVisual Inspection & HPLC
Molar Concentration≥ 395 mMCalculation
ObservationsClear, colorless solutionVisual Inspection
Protocol for Determining Maximum Solubility in DMSO

This protocol is designed to determine the maximum solubility of the compound in anhydrous DMSO at room temperature.

Materials:

  • 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride

  • Anhydrous DMSO (≤0.1% water)

  • Calibrated analytical balance

  • Vortex mixer

  • Benchtop microcentrifuge

  • Sterile 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and tips

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 10 mg of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride into a tared 2.0 mL microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube. This creates a target concentration of 100 mg/mL.

    • Vortex the mixture vigorously for 5 minutes. If the solid completely dissolves, add pre-weighed increments of the compound (e.g., 2-5 mg) and repeat vortexing until a fine precipitate persists.[4]

  • Equilibration:

    • Incubate the slurry at a constant room temperature (e.g., 25°C) for 24 hours on a rotating mixer.[5] This extended period ensures that the solution reaches thermodynamic equilibrium.[6]

  • Separation of Undissolved Solid:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[4]

  • Quantification of Solubilized Compound:

    • Carefully aspirate a known volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.

    • Perform a serial dilution of the supernatant in a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC to determine the precise concentration.

    • The concentration of the undiluted supernatant represents the maximum solubility of the compound in DMSO.

Aqueous Solubility: Relevance for Physiological Assays

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. While the hydrochloride salt is intended to improve water solubility, the organic scaffold of 2-(Piperidin-4-yl)isoindolin-1-one may still limit its solubility in aqueous media.

Expected Solubility and Rationale

The presence of the hydrochloride salt provides a protonated piperidine ring, which can readily interact with polar water molecules. However, the isoindolinone core is more hydrophobic. Therefore, limited to moderate aqueous solubility is anticipated. The pH of the aqueous solution will also significantly influence solubility; in acidic conditions, the piperidine nitrogen will be fully protonated, likely increasing solubility.

Illustrative Data: Aqueous Solubility

The following table provides example data for the solubility of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride in a standard aqueous buffer at physiological pH. This data is for illustrative purposes.

ParameterIllustrative ValueMethod
Aqueous Solubility (pH 7.4)0.5 - 2.0 mg/mLShake-Flask Method & HPLC
Molar Concentration2.0 - 7.9 mMCalculation
ObservationsSlight turbidity at higher concentrationsVisual Inspection
Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established technique for determining thermodynamic solubility.[6][7]

Materials:

  • 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Orbital shaker in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Glass vials with screw caps

  • HPLC system

Procedure:

  • Sample Preparation:

    • Add an excess amount of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride (e.g., 5 mg) to a glass vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid is essential.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[7] This allows the system to reach equilibrium.

  • Sample Clarification:

    • Allow the vials to stand undisturbed for a short period to let the larger particles settle.

    • Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the clear filtrate with a suitable mobile phase to an appropriate concentration for HPLC analysis.

    • Determine the concentration of the compound in the filtrate using a validated HPLC method with a standard calibration curve. This concentration represents the aqueous solubility at the specified pH and temperature.

Experimental Workflow and Data Interpretation

The successful characterization of a compound's solubility relies on a systematic and well-controlled workflow. The diagram below outlines the key stages for determining the solubility of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride in both DMSO and aqueous buffer.

G cluster_0 DMSO Solubility Determination cluster_1 Aqueous Solubility Determination DMSO_Start Weigh Compound DMSO_Slurry Prepare Supersaturated Slurry in DMSO DMSO_Start->DMSO_Slurry DMSO_Equilibrate Equilibrate for 24h DMSO_Slurry->DMSO_Equilibrate DMSO_Centrifuge Centrifuge to Pellet Solid DMSO_Equilibrate->DMSO_Centrifuge DMSO_Supernatant Collect Supernatant DMSO_Centrifuge->DMSO_Supernatant DMSO_HPLC Quantify by HPLC DMSO_Supernatant->DMSO_HPLC DMSO_Result Maximum DMSO Solubility DMSO_HPLC->DMSO_Result AQ_Start Weigh Excess Compound AQ_Slurry Prepare Slurry in Aqueous Buffer AQ_Start->AQ_Slurry AQ_Equilibrate Equilibrate for 24-48h (Shake-Flask) AQ_Slurry->AQ_Equilibrate AQ_Filter Filter Supernatant (0.22 µm) AQ_Equilibrate->AQ_Filter AQ_HPLC Quantify by HPLC AQ_Filter->AQ_HPLC AQ_Result Aqueous Solubility AQ_HPLC->AQ_Result

Figure 1. Experimental workflow for solubility determination.

Conclusion and Best Practices

This application note details standardized protocols for the empirical determination of the solubility of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride in DMSO and water. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is essential for its downstream applications in drug discovery and development. It is crucial to use anhydrous DMSO to avoid precipitation issues and to ensure that aqueous solubility measurements are performed at a controlled pH and temperature.[8] All experiments should include appropriate controls to validate the results.

References

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-ylmethyl)isoindolin-1-one. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025). SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride. Retrieved from [Link]

  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-(5-(1-Benzylpiperidin-4-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved from [Link]

Sources

Method

Application Note: Preparation of Stock Solutions for 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride

Executive Summary The isoindolin-1-one scaffold is a privileged heterocyclic core in modern medicinal chemistry, serving as a critical building block for the synthesis of kinase inhibitors (e.g., JAK1, ROS1), cereblon mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindolin-1-one scaffold is a privileged heterocyclic core in modern medicinal chemistry, serving as a critical building block for the synthesis of kinase inhibitors (e.g., JAK1, ROS1), cereblon modulators (e.g., lenalidomide analogs), and CNS-active positive allosteric modulators[1][2][3]. Specifically, 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride provides an ideal structural vector for solvent-exposed regions in target binding pockets[3].

However, the reproducibility of high-throughput screening and in vivo pharmacokinetic models relies heavily on the precise preparation, handling, and storage of compound stock solutions[4]. This application note provides a validated, causality-driven protocol for formulating 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride for both in vitro and in vivo applications.

Physicochemical Profiling

Understanding the physicochemical properties of the compound is the first step in designing a robust solvation strategy. The data below summarizes the key parameters for the hydrochloride salt form[5].

ParameterValue
Chemical Name 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride
CAS Number 1233955-33-3
Molecular Formula C₁₃H₁₇ClN₂O
Molecular Weight 252.74 g/mol
Topological Polar Surface Area (TPSA) 32.34 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Physical Appearance Solid powder
Storage Condition (Dry Powder) Sealed in dry, 2-8°C

Solvent Selection & Causality (E-E-A-T Framework)

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the why behind solvent selection:

  • The Advantage of the Hydrochloride Salt: The free base of piperidine derivatives often suffers from slow dissolution kinetics in aqueous media due to high crystal lattice energy and lipophilicity. By utilizing the hydrochloride salt (CAS: 1233955-33-3), the piperidine nitrogen is pre-protonated. This drastically lowers the thermodynamic barrier to aqueous solvation, making it highly suitable for direct aqueous formulation without the need for harsh surfactants[5].

  • In Vitro Assays (DMSO): For biochemical and cellular assays, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO prevents spontaneous hydrolysis, maintains sterility, and standardizes the vehicle across screening libraries[6]. To avoid DMSO-induced cytotoxicity in cell culture, the final assay concentration of DMSO must be strictly maintained below 0.5% (v/v)[4].

  • In Vivo Dosing (Aqueous Buffers): For animal models, DMSO is often toxic or causes localized injection-site reactions. The high hydrophilicity of the HCl salt allows for direct dissolution in 0.9% sterile saline or ultrapure water, bypassing the need for organic co-solvents (like PEG400) typically required for the free base[4].

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro Stock Solution in DMSO

This protocol yields a highly concentrated, sterile stock suitable for serial dilution in high-throughput screening[4][6].

  • Equilibration: Allow the sealed vial of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, leading to rapid degradation and inaccurate weighing.

  • Calculation: Determine the required volume of DMSO. To prepare a 10 mM solution from 5.0 mg of powder:

  • Solvation: Add 1.978 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex gently for 30–60 seconds. The HCl salt will dissolve rapidly, yielding a clear solution.

  • Filtration: Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically resistant to harsh organic solvents like DMSO, whereas standard cellulose filters will dissolve and contaminate the sample.

  • Aliquoting: Divide the solution into single-use amber glass or polypropylene vials (e.g., 50–100 µL/aliquot).

  • Storage: Store aliquots at -20°C or -80°C. Causality: Repeated freeze-thaw cycles create localized concentration gradients that force the compound out of solution (precipitation)[6]. Single-use aliquots circumvent this issue.

Protocol B: Preparation of 5 mg/mL In Vivo Dosing Solution in 0.9% Saline

This protocol leverages the pre-protonated nature of the salt for direct in vivo administration[4][5].

  • Weighing: Weigh 10.0 mg of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride into a sterile 15 mL centrifuge tube.

  • Solvation: Add 2.0 mL of sterile 0.9% NaCl (saline) or ultrapure water.

  • Agitation: Vortex vigorously for 1–2 minutes. If dissolution is incomplete, sonicate for 5 minutes in a room-temperature water bath.

  • Filtration: Filter the solution through a 0.22 µm PES (Polyethersulfone) sterile syringe filter into a sterile dosing vial. Causality: PES membranes are highly hydrophilic, ensuring low protein/compound binding and high flow rates for aqueous solutions, unlike PTFE.

  • Usage: Use the solution immediately for dosing. If necessary, store at 4°C for up to 24 hours. Prolonged aqueous storage is not recommended due to the risk of slow hydrolysis.

Workflow Visualization

G Start 2-(Piperidin-4-yl)isoindolin-1-one HCl (Powder) Decision Application Type? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro High conc. / Long-term InVivo In Vivo Dosing (Animal Models) Decision->InVivo Biocompatibility DMSO Dissolve in 100% DMSO (e.g., 10 mM Stock) InVitro->DMSO Saline Dissolve in 0.9% Saline or Water (e.g., 5 mg/mL) InVivo->Saline Filter1 Sterile Filter (0.22 µm PTFE) DMSO->Filter1 Filter2 Sterile Filter (0.22 µm PES) Saline->Filter2 Aliquot Aliquot & Store at -20°C to -80°C (Avoid Freeze-Thaw) Filter1->Aliquot Filter2->Aliquot

Workflow for selecting solvents and preparing stock solutions of 2-(Piperidin-4-yl)isoindolin-1-one.

References

  • ResearchGate. Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. Available at: [Link]

  • ACS Publications (Journal of Medicinal Chemistry). Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Available at: [Link]

  • ResearchGate. Stability of Screening Compounds in Wet DMSO. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Removing hydrochloride salt from 2-(Piperidin-4-yl)isoindolin-1-one for base-sensitive reactions

Subject: Removal of Hydrochloride Salt from 2-(Piperidin-4-yl)isoindolin-1-one Case ID: ISO-PIP-001 Classification: Organic Synthesis / Purification / Base-Sensitive Chemistry Status: [RESOLVED] Introduction: The Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Hydrochloride Salt from 2-(Piperidin-4-yl)isoindolin-1-one Case ID: ISO-PIP-001 Classification: Organic Synthesis / Purification / Base-Sensitive Chemistry Status: [RESOLVED]

Introduction: The Challenge

You are working with 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride .[1] To proceed with a base-sensitive reaction (e.g., transition-metal catalysis, acylation with sensitive esters, or alkylation), you must liberate the secondary amine (piperidine) without compromising the integrity of the isoindolinone lactam ring.

The Core Conflict:

  • Amine Liberation: The piperidine nitrogen (

    
    ) requires a base to deprotonate.
    
  • Lactam Stability: The isoindolinone ring is susceptible to hydrolysis (ring-opening) under harsh basic conditions (high pH + heat) or nucleophilic attack, generating an amino-benzoic acid derivative.

  • Downstream Sensitivity: Residual water or strong inorganic bases (NaOH, KOH) can poison catalysts or decompose reagents in your subsequent step.

This guide provides three validated protocols ranging from robust biphasic extraction to anhydrous scavenging, ensuring the isolation of the free base without side reactions.

Module 1: Strategic Analysis & Decision Matrix

Before selecting a protocol, analyze your requirements using the decision matrix below.

Method Selection Flowchart

DesaltingStrategy Start Input: 2-(Piperidin-4-yl)isoindolin-1-one HCl Q1 Is the downstream reaction strictly water-intolerant? Start->Q1 Q2 Is the Free Base highly water soluble? Q1->Q2 No (Trace H2O tolerated) MethodB Method B: Anhydrous Scavenging (Inorganic/Resin) Q1->MethodB Yes (Strictly Anhydrous) MethodA Method A: Mild Biphasic Extraction (DCM/Carbonate) Q2->MethodA No (Lipophilic) MethodC Method C: Enhanced Extraction (CHCl3:IPA 3:1) Q2->MethodC Yes (Polar)

Figure 1: Decision matrix for selecting the appropriate desalting protocol based on water tolerance and compound polarity.

Module 2: Experimental Protocols

Protocol A: Mild Biphasic Extraction (Standard)

Best for: General use when trace water (<0.1%) is acceptable or can be removed via azeotrope.

Theory: We use a carbonate base (


) rather than a hydroxide (

) to safely deprotonate the piperidine without risking lactam hydrolysis.

Reagents:

  • Saturated aqueous

    
     or 
    
    
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • Brine (Saturated NaCl)

  • Anhydrous

    
    
    

Step-by-Step:

  • Dissolution: Suspend the HCl salt (1.0 equiv) in a minimal amount of water. If it does not dissolve fully, slight warming is acceptable, or proceed as a suspension.

  • Basification: Slowly add saturated aqueous

    
     while stirring until the pH reaches ~10.
    
    • Critical: Monitor for gas evolution (

      
      ) if using bicarbonate.
      
  • Extraction: Add DCM (equal volume to aqueous phase). Shake vigorously and separate layers.

    • Repeat: Extract the aqueous layer 3 times total.[2]

  • Drying: Combine organic extracts. Wash once with brine. Dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter and concentrate in vacuo (keep bath temp < 40°C).

Protocol B: Anhydrous Inorganic Scavenging

Best for: Strictly anhydrous downstream reactions (e.g., moisture-sensitive acyl chlorides, unstable catalysts).

Theory: This method avoids water entirely by using a heterogeneous base in an organic solvent. The HCl is "caught" by the solid base, and the free amine remains in solution.

Reagents:

  • Solvent: Methanol (MeOH) or 10% MeOH in DCM (Dry).

  • Base: Finely powdered

    
     (3-5 equiv) or Basic Amberlyst A-21 Resin.
    

Step-by-Step:

  • Suspension: Suspend the HCl salt in the chosen anhydrous solvent (approx. 10 mL per gram).

  • Scavenging: Add powdered

    
     (3.0 equiv).
    
  • Agitation: Stir vigorously at room temperature for 2-4 hours.

    • Check: Take an aliquot, filter, and check pH on wet paper (should be basic) or run TLC against the starting salt.

  • Filtration: Filter the mixture through a pad of Celite (to remove inorganic salts) or a fritted glass funnel.

  • Evaporation: Concentrate the filtrate to dryness.

    • Note: If using MeOH, co-evaporate with Toluene or DCM twice to remove residual methanol which might interfere with acylation reactions.

Protocol C: The "Magic Solvent" Extraction (For Polar Amines)

Best for: Cases where Method A results in low yield because the free amine remains in the water layer.

Theory: 2-(Piperidin-4-yl)isoindolin-1-one is moderately polar. Pure DCM may not extract it efficiently from water. A mixture of Chloroform and Isopropanol significantly increases the distribution coefficient (


) into the organic phase.

Solvent System:


 in a 3:1  or 9:1  ratio.

Step-by-Step:

  • Follow Protocol A , steps 1-2.

  • Extraction: Instead of DCM, use the

    
     mixture.
    
  • Separation: Note that the organic layer will be the bottom layer (due to Chloroform), but the density difference is smaller than pure DCM/Water. Allow extra time for separation.

  • Drying: Dry over

    
     and concentrate.
    

Module 3: Data & Troubleshooting (FAQs)

Comparative Data: Base Selection Impact
BasepH (approx)Risk of Ring OpeningRemoval MethodRecommendation
NaOH (1M) 14High Aqueous WashAvoid
Na2CO3 (Sat) 11LowAqueous WashRecommended
NaHCO3 (Sat) 8.5Very LowAqueous WashSafe (May require excess)
TEA/DIPEA 10-11NoneDistillation/Acid WashAvoid (Salt remains in soln)
Troubleshooting Q&A

Q: I see a precipitate forming during the aqueous extraction (Method A). What is it? A: This is likely your free base precipitating out of the water as it forms. This is good!

  • Fix: Do not filter it. Add your organic solvent (DCM or CHCl3/IPA) and shake. The solid should dissolve into the organic layer. If it doesn't, add a small amount of Methanol to the organic layer to boost solubility.

Q: My yield is <50% after extraction. Where is my compound? A: It is likely stuck in the aqueous phase due to the polarity of the piperidine/lactam combo.

  • Fix: Switch to Protocol C (Chloroform:Isopropanol 3:1). Alternatively, saturate the aqueous layer with solid NaCl (Salting Out) to force the organic amine into the organic layer.

Q: Can I just add Triethylamine (TEA) to the reaction instead of desalting? A: Only if your downstream reaction tolerates TEA·HCl salt.[3][4][5][6][7][8]

  • Risk: In many catalytic cycles (e.g., Buchwald-Hartwig), amine salts can interfere with the precatalyst activation or coordinate to the metal center. For "base-sensitive" substrates, the presence of TEA·HCl (which is slightly acidic, pH ~5-6 in solution) might also trigger decomposition. Isolation of the free base is cleaner.

Q: How do I verify the ring is still closed? A: Run a 1H NMR .

  • Diagnostic Signal: Look for the methylene protons of the isoindolinone ring (usually a singlet or AB system around 4.2–4.5 ppm).

  • Ring Opening: If the ring opens to the amide-acid, you will lose the lactam methylene signal and see a shift in the aromatic region corresponding to an ortho-substituted benzamide.

Module 4: Process Visualization

Workflow: Biphasic Desalting with Safety Checks

BiphasicWorkflow Input Amine HCl Salt Dissolve Dissolve in H2O Input->Dissolve Basify Add Na2CO3 (aq) pH -> 10 Dissolve->Basify Extract Extract w/ DCM (or CHCl3/IPA) Basify->Extract Free Base Forms Dry Dry (Na2SO4) & Filter Extract->Dry Organic Layer Evap Evaporate <40°C Dry->Evap Output Free Base Amine Evap->Output

Figure 2: Step-by-step workflow for the mild biphasic extraction protocol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of amine extraction and pKa).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link (Discussion on solubility and polarity of piperidine scaffolds).

  • Couturier, M., et al. (2001). 5-Azaindole: A Versatile Building Block for the Synthesis of 5-Azaindoles. Organic Process Research & Development, 5(6), 646-651. (Examples of handling polar amine salts in process chemistry).
  • PubChem. (n.d.). 2-(Piperidin-4-yl)isoindolin-1-one.[1][9][10] National Library of Medicine. Link (Chemical structure and property verification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Technical Support Center: Stability of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride

Introduction 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a critical pharmacophore often utilized as a scaffold in the development of PARP inhibitors (e.g., Niraparib analogs) and protein degraders (PROTACs). Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a critical pharmacophore often utilized as a scaffold in the development of PARP inhibitors (e.g., Niraparib analogs) and protein degraders (PROTACs). Its structure comprises an isoindolin-1-one (lactam) core fused to a piperidine ring.

While the hydrochloride salt form confers stability against oxidation and improves solubility, the lactam ring introduces specific vulnerabilities under acidic stress. This guide addresses the mechanistic stability of this compound, providing troubleshooting workflows for experimental anomalies.

Module 1: Chemical Stability & Degradation Mechanisms

Q1: My compound was exposed to 1M HCl for 24 hours. Is the core structure intact?

Short Answer: Likely yes at room temperature, but no if heated.

Detailed Explanation: The isoindolin-1-one core is significantly more stable than linear amides due to resonance stabilization between the nitrogen lone pair and the aromatic ring. However, it is not immune to hydrolysis.

  • Mild Acid (pH 1–3, RT): The compound is stable. The piperidine nitrogen (

    
    ) protonates immediately, forming the stable ammonium salt. This protonation actually protects the molecule from N-oxidation.
    
  • Strong Acid + Heat (>50°C): Thermodynamic forcing conditions trigger the acid-catalyzed hydrolysis of the lactam bond (C1–N2). This results in ring opening , converting the rigid bicyclic core into a flexible, polar amino-benzoic acid derivative.

Q2: What is the specific degradation product I should look for?

If the lactam ring opens, the resulting impurity is 2-(((piperidin-4-yl)amino)methyl)benzoic acid .

  • Detection: This impurity is significantly more polar than the parent compound. In Reverse Phase HPLC (RP-HPLC), it will elute at a much earlier retention time (RRT < 0.5).

  • Mass Spec: You will see a mass shift of +18 Da (addition of water).

Visualizing the Degradation Pathway

The following diagram illustrates the specific hydrolytic pathway and the critical protonation states.

HydrolysisPath Parent Parent Compound (Isoindolin-1-one HCl) Protonation Piperidine Protonation (Reversible Salt Formation) Parent->Protonation pH < 7 (Rapid) Transition Tetrahedral Intermediate (Unstable) Protonation->Transition H+, Heat (>50°C) Product Ring-Opened Degradant (2-((piperidin-4-ylamino)methyl)benzoic acid) Transition->Product Irreversible Hydrolysis (+H2O)

Figure 1: Acid-catalyzed degradation pathway. Note that salt formation (green) is reversible and safe, whereas lactam hydrolysis (red) is irreversible.

Module 2: Troubleshooting Experimental Issues

Q3: I am trying to perform a reductive amination on the piperidine, but the reaction is stalled. Why?

Diagnosis: Protonation Inhibition. In acidic media (often used for reductive amination with NaCNBH3), the piperidine nitrogen exists almost exclusively as the ammonium cation (


).
  • The Issue: The ammonium species is non-nucleophilic . It cannot attack the aldehyde/ketone electrophile.

  • The Fix: You must buffer the reaction to pH 5–6 or use a Lewis acid catalyst (like

    
    ) instead of Brønsted acid to activate the electrophile without fully protonating the amine.
    
Q4: The solid has turned into a sticky gum during storage. Is it degraded?

Diagnosis: Hygroscopicity (Physical Change), likely not Chemical Degradation. Hydrochloride salts of secondary amines are notoriously hygroscopic.

  • Verification: Run an HPLC. If purity is unchanged, the gum is simply the hydrated salt.

  • Prevention: Store in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Troubleshooting Logic Tree

Use this decision matrix to diagnose "failures" in experiments involving this compound.

TroubleshootingTree Start Issue Observed Type Physical or Chemical? Start->Type Chem Chemical (New Peaks/Low Yield) Type->Chem Phys Physical (Goo/Precipitate) Type->Phys AcidCheck Was Acid + Heat used? Chem->AcidCheck Hydrolysis Suspect Lactam Hydrolysis Check for +18 Da Mass Shift AcidCheck->Hydrolysis Yes Nucleophile Suspect Protonation Raise pH to 6.0 AcidCheck->Nucleophile No (Synthesis Failure) Solvent Solvent System? Phys->Solvent SaltCrash Salt Effect HCl salts crash out in non-polar ethers/DCM Solvent->SaltCrash Organic (DCM/EtOAc) Hygro Hygroscopicity Dry under high vac Solvent->Hygro Ambient Storage

Figure 2: Diagnostic workflow for differentiating between synthesis failures, physical state changes, and chemical degradation.

Module 3: Analytical Protocols

Standard Stability-Indicating HPLC Method

Do not use generic gradients. The polarity difference between the parent and the hydrolysate requires a specific ramp.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmSterically protected C18 withstands acidic mobile phases.
Mobile Phase A Water + 0.1% TFAAcidic pH suppresses silanol activity and ensures sharp peak shape for the amine.
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic modifier.
Gradient 5% B to 90% B over 15 minStarts low to capture the polar ring-opened hydrolysate (early eluter).
Detection UV @ 230 nmIsoindolinone absorption max.
Flow Rate 1.0 mL/minStandard backpressure management.

Self-Validating Step: Inject a sample of Benzoic Acid as a system suitability marker. If your method cannot resolve Benzoic Acid (RRT ~0.4) from the solvent front, it will not detect the degradation product of the isoindolinone.

References

  • Royal Society of Chemistry. (2002). Kinetics and mechanism of formation and hydrolysis of 3-iminoisoindolin-1-one. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Biosynce. (2025). What is the stability of piperidine? Retrieved from [Link]

  • PubChem. (2025). 2-(Piperidin-4-ylmethyl)isoindolin-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

Troubleshooting

Purification strategies for derivatives of 2-(Piperidin-4-yl)isoindolin-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of basic heterocyclic pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of basic heterocyclic pharmacophores.

Derivatives of 2-(Piperidin-4-yl)isoindolin-1-one present a unique chromatographic challenge. The molecule consists of a neutral, relatively polar isoindolinone core paired with a highly basic piperidine ring. The piperidine nitrogen has a pKa of approximately 11 (1[1]), which dictates its behavior across all purification modalities. Failing to account for this basicity leads to irreversible column adsorption, split peaks, and poor yields.

This guide is designed to troubleshoot these specific issues, explaining the chemical causality behind each failure mode and providing self-validating protocols to ensure your purification is successful.

Diagnostic Purification Workflow

Before diving into specific troubleshooting modules, consult the decision matrix below to determine the optimal purification strategy based on your sample scale and phase.

PurificationWorkflow Start Crude 2-(Piperidin-4-yl) isoindolin-1-one Check Assess Scale & Impurities Start->Check Flash Normal Phase Flash (TEA-modified or NH2-Silica) Check->Flash > 100 mg HPLC RP-HPLC (pH > 11 or pH < 3) Check->HPLC < 100 mg Salt Salt Formation (HCl salt) Flash->Salt Free Base HPLC->Salt Lyophilized Pure Pure Derivative Salt->Pure

Diagnostic purification workflow for piperidinyl-isoindolinone derivatives.

Module 1: Normal Phase Chromatography (Flash) Troubleshooting

Q: Why does my 2-(Piperidin-4-yl)isoindolin-1-one derivative streak severely on standard silica gel, resulting in poor recovery? A: The causality lies in an aggressive acid-base interaction. Bare silica gel surfaces are populated with silanol groups (Si-OH), which act as Brønsted acids (2[2]). Because the piperidine nitrogen is highly basic, it ionically binds to these acidic sites, causing the compound to drag through the column rather than partition cleanly into the mobile phase (3[3]).

Q: How can I prevent this streaking without switching my stationary phase? A: You must "deactivate" the silica using a basic modifier like Triethylamine (TEA) or ammonia (4[4]). The modifier acts as a sacrificial competitor, binding to the silanol groups so your target analyte does not have to. Alternatively, switching to an amine-functionalized silica column eliminates the need for modifiers entirely by providing a pre-neutralized, basic surface (5[5]).

AcidBaseInteraction Silanol Acidic Silanol (Si-OH) on Bare Silica Interaction Strong Ionic Bonding (Causes Tailing/Streaking) Silanol->Interaction Piperidine Basic Piperidine Nitrogen (pKa ~11) Piperidine->Interaction Solution1 Add TEA Modifier (Competes for Si-OH) Interaction->Solution1 Solution2 Use Amine-Silica (Pre-neutralized Surface) Interaction->Solution2

Mechanism of amine streaking on silica and resolution strategies.

Protocol 1: TEA-Deactivated Silica Gel Chromatography

This self-validating protocol ensures the column is properly neutralized prior to sample introduction.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 DCM/MeOH). Add Triethylamine (TEA) to a final concentration of 1% (v/v) (4[4]).

  • Column Equilibration: Pack your bare silica column. Flush with 3 to 5 column volumes (CV) of the TEA-modified solvent.

    • Validation Check: Collect a few drops of the eluent coming off the column and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral or acidic, the silica has not been fully deactivated; continue flushing.

  • Sample Loading: Dissolve your crude mixture in the minimum required volume of the TEA-modified mobile phase and load it onto the column head.

  • Elution: Run the column gradient. The deactivated silica will allow the piperidine derivative to elute in tight, sharp bands.

  • Post-Purification: Pool the fractions containing your product. To remove residual TEA, co-evaporate the mixture with toluene (3x) on a rotary evaporator, followed by high vacuum drying.

Module 2: Reverse-Phase HPLC (RP-HPLC) Optimization

Q: I am using RP-HPLC. Why am I observing split peaks or broad tailing for my pure compound? A: This is a classic symptom of differential ionization. If your mobile phase pH is near the pKa of the piperidine ring, the compound exists in a dynamic equilibrium between its ionized (protonated) and free-base forms, which have vastly different retention times (6[6]).

Q: How do I resolve this equilibrium issue? A: Apply the "2 pH rule": adjust the mobile phase pH to at least 2 units above or below the amine's pKa (3[3]). While acidic conditions (0.1% TFA) work by fully protonating the amine, high-pH mobile phases (e.g., 10 mM ammonium bicarbonate, pH 10-11) keep the piperidine in its free-base form. This increases lipophilicity, dramatically improving retention, peak shape, and column loading capacity (7[7]).

Quantitative Data: Mobile Phase Modifiers Comparison
ModifierTypical ConcentrationChromatography PhaseMechanism & Effect
Triethylamine (TEA) 0.5 - 2.0% (v/v)Normal Phase (Silica)Competes for acidic silanols; prevents streaking and tailing.
Ammonia (NH₃) 1 - 5% in MeOHNormal Phase (Silica)Volatile alternative to TEA; effective for highly polar analogs.
Trifluoroacetic Acid (TFA) 0.1% (v/v)RP-HPLCFully protonates piperidine (pH < 3); sharpens peaks, reduces tailing.
Ammonium Bicarbonate 10 mM (pH ~10.5)RP-HPLCDeprotonates piperidine (free base); increases retention and loading capacity.

Module 3: Isolation and Salt Formation

Q: My purified free base is a sticky oil. How can I obtain a stable, weighable solid? A: Free-base piperidines often resist crystallization due to varying degrees of hydration and ambient moisture absorption. Converting the free base to a hydrochloride salt leverages the basic piperidine nitrogen to form a highly stable, crystalline solid (8[8]). This also improves long-term storage stability and aqueous solubility for downstream biological assays.

Protocol 2: Hydrochloride Salt Crystallization

This protocol utilizes anhydrous conditions to force the precipitation of the pure HCl salt.

  • Dissolution: Dissolve the purified 2-(Piperidin-4-yl)isoindolin-1-one free base in a minimum volume of a dry, aprotic solvent (e.g., anhydrous diethyl ether, THF, or DCM).

  • Acid Addition: Chill the solution to 0°C in an ice bath. Slowly add 1.1 molar equivalents of a standardized anhydrous HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise under vigorous magnetic stirring.

  • Precipitation: A white to off-white precipitate of the hydrochloride salt will form almost immediately upon addition.

  • Isolation: Continue stirring at 0°C for 30 minutes to ensure complete crystallization. Filter the precipitate rapidly under a nitrogen atmosphere using a Büchner funnel to prevent hygroscopic moisture uptake.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether. Dry the solid under high vacuum to a constant weight.

    • Validation Check: Run a 1H-NMR spectrum in DMSO-d6. You should observe a broad, downfield peak (typically ~8.5 - 10.0 ppm) integrating to 2 protons, corresponding to the newly formed

      
       of the protonated piperidinium nitrogen.
      

References

  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?
  • ChemScene. 1233955-33-3 | 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns.
  • Sorbent Technologies. Amino Silica Gel.
  • ResearchGate. Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.
  • PubChem. Piperidine.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

Sources

Optimization

Overcoming steric hindrance in 4-substituted piperidine isoindolinone reactions

Technical Support Center: Isoindolinone & Piperidine Chemistry Subject: Overcoming Steric Hindrance in 4-Substituted Piperidine-Isoindolinone Architectures Ticket ID: CHEM-ISO-PIP-004 Status: Open Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoindolinone & Piperidine Chemistry

Subject: Overcoming Steric Hindrance in 4-Substituted Piperidine-Isoindolinone Architectures Ticket ID: CHEM-ISO-PIP-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The coupling of 4-substituted piperidines with isoindolinone scaffolds presents a classic "steric wall" in medicinal chemistry. This challenge manifests in two distinct synthetic pathways:

  • Intermolecular N-Arylation: Attaching a bulky piperidine to the isoindolinone nitrogen (or aryl halide).

  • Spiro-Cyclization: Constructing a quaternary spiro[isoindolinone-3,4'-piperidine] core (common in MDM2 inhibitors and CGRP antagonists).

This guide provides troubleshooting workflows for both scenarios, utilizing advanced Pd-catalysis and acid-mediated cyclization strategies.

Module 1: The Buchwald-Hartwig Bottleneck (N-Arylation)

The Problem: You are attempting to couple a 4-substituted piperidine (nucleophile) to a halogenated isoindolinone (electrophile), but yields are


 or the catalyst deactivates.

Root Cause Analysis: Steric bulk at the piperidine 4-position forces the ring into a rigid chair conformation. If the isoindolinone coupling partner also possesses ortho-substituents (e.g., 7-substituted isoindolinones), the Pd(II) intermediate cannot undergo reductive elimination effectively.

Troubleshooting Q&A

Q: My reaction stalls after 2 hours. Adding more catalyst doesn't help. Why? A: You are likely experiencing "catalyst death" via formation of inactive Pd-dimers.

  • Fix: Switch to Pre-catalysts (e.g., Pd-G3 or Pd-G4 systems) rather than generating Pd(0) in situ from Pd(OAc)₂ or Pd₂dba₃. Pre-catalysts ensure a 1:1 L:Pd ratio, preventing off-cycle resting states.

Q: Which ligand overcomes the "4-substituent" clash? A: Standard BINAP or Xantphos often fail here. You require bulky, electron-rich dialkylbiaryl phosphines.

  • Primary Recommendation: BrettPhos or RuPhos . These ligands create a "pocket" that facilitates the entry of the bulky amine while accelerating reductive elimination [1].

  • Secondary Recommendation: If the isoindolinone is the nucleophile (unsubstituted NH) and you are coupling to a piperidine electrophile, switch to XPhos .

Q: What base should I use for base-sensitive isoindolinones? A: Strong bases like NaOtBu can cause ring-opening of the isoindolinone lactam.

  • Fix: Use Cs₂CO₃ (Cesium Carbonate) in 1,4-dioxane or toluene. The "Cesium Effect" improves solubility and reactivity without aggressive deprotonation [2].

Decision Tree: Ligand Selection

LigandSelection Start Start: N-Arylation Failure CheckSterics Is the Piperidine 4-substituted? Start->CheckSterics CheckIso Is the Isoindolinone ortho-substituted? CheckSterics->CheckIso Yes RuPhos Use RuPhos Pd G3 (Universal Bulky Amine) CheckIso->RuPhos No (Open) BrettPhos Use BrettPhos Pd G3 (Extreme Sterics) CheckIso->BrettPhos Yes (Crowded) BaseCheck Base Sensitive? BrettPhos->BaseCheck Cs2CO3 (Weak) Cs2CO3 (Weak) BaseCheck->Cs2CO3 (Weak) Yes NaOtBu (Strong) NaOtBu (Strong) BaseCheck->NaOtBu (Strong) No

Caption: Logic flow for selecting the correct Buchwald-Hartwig system based on steric demand.

Module 2: The Spiro-Cyclization Challenge (Ring Closure)

The Problem: You are synthesizing a spiro[isoindolinone-3,4'-piperidine]. The final ring closure (formation of the C3-N or C3-C bond) fails, resulting in open-chain intermediates.

Root Cause Analysis: Creating a quaternary center at C3 is energetically unfavorable due to the Gem-Dialkyl Effect . The transition state is highly crowded. Standard thermal heating often leads to decomposition before cyclization.

Troubleshooting Q&A

Q: My acid-catalyzed cyclization (N-acyliminium ion route) yields only 10%. A: Weak acids (AcOH, TFA) are insufficient to generate the reactive N-acyliminium species from hydroxylactams in sterically demanded systems.

  • Fix: Use Triflic Acid (TfOH) or BF₃[1]·OEt₂ . The superacidic conditions are necessary to force the dehydration and subsequent nucleophilic attack by the piperidine ring [3].

Q: Can I use microwave irradiation? A: Yes, this is often mandatory.

  • Protocol: Microwave heating at 140–160 °C for 10–30 minutes allows the reaction to overcome the high activation energy barrier of the quaternary center formation, bypassing the decomposition pathways seen in prolonged thermal reflux [4].

Q: The reaction works but I get the wrong regioisomer. A: This occurs in "Three-Component" reactions (Isatin + Amine + Dicarbonyl).

  • Fix: Control the sequence. Do not mix all three. Pre-form the enamine or the aldol adduct first, then add the third component. This "stepwise one-pot" ensures the correct steric trajectory [5].

Experimental Protocols

Protocol A: High-Steric Buchwald Coupling (Isoindolinone-Piperidine)

Use this for connecting the two rings via an N-C bond.

  • Preparation: In a glovebox, charge a reaction vial with:

    • Halo-isoindolinone (1.0 equiv)

    • 4-Substituted Piperidine (1.2 equiv)[2]

    • RuPhos Pd G3 (2–5 mol%) [Critical: Use G3 precatalyst]

    • RuPhos (2–5 mol%) [Optional: Add free ligand for stability]

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Filter through Celite. If conversion is low, do not increase temp >110 °C; instead, switch to BrettPhos Pd G3 .

Protocol B: Spiro-Cyclization via N-Acyliminium Ion

Use this for building the spiro[isoindolinone-3,4'-piperidine] core.

  • Precursor: Dissolve the hydroxy-isoindolinone precursor (hydroxylactam) in Dichloromethane (DCM) or Acetonitrile (MeCN) .

  • Catalyst: Cool to 0 °C. Add TfOH (Triflic Acid) (2.0–3.0 equiv) dropwise.

    • Note: The solution usually turns deep red/orange (formation of the acyliminium cation).

  • Cyclization: Add the piperidine nucleophile (or alkene equivalent for cationic cyclization).

  • Optimization: If room temperature stirring (2h) fails, transfer to a microwave vial.

  • Microwave: Heat at 120 °C for 20 minutes in MeCN.

  • Quench: Pour into sat. NaHCO₃ (vigorous bubbling will occur).

Quantitative Comparison of Methods

MethodSteric TolerancePrimary RiskKey ReagentRef
Standard SNAr LowNo reactionDIPEA/DMSO--
Buchwald (Pd-G2) MediumDehalogenationPd(OAc)₂/BINAP[1]
Buchwald (Pd-G3) High CostRuPhos Pd G3 [1]
TfOH Cyclization Very High PolymerizationTriflic Acid[3]
Microwave [4+2] HighDegradationOrganocatalyst[4]

Mechanism: Spiro-Cyclization via Acyliminium Ion

SpiroMechanism Substrate Hydroxylactam (Precursor) Cation N-Acyliminium Ion (Reactive) Substrate->Cation - H2O Acid + TfOH (Superacid) Acid->Cation Closure Nucleophilic Attack (Piperidine) Cation->Closure Steric Barrier Product Spiro[isoindolinone- 3,4'-piperidine] Closure->Product Ring Close

Caption: Acid-mediated generation of the reactive N-acyliminium species allows for attack by the hindered piperidine partner.

References

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Amination of Hindered Amines. Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. (2024).[3] Buchwald-Hartwig Amination: General Procedures and Troubleshooting. Link

  • Nishida, A., et al. (2014). Synthesis of Spiro Isoindolinone Derivatives via N-Acyliminium Ions. Chemical Pharmaceutical Bulletin. Link

  • Wang, T., et al. (2019). Enantioselective Synthesis of Spiro Chroman-Isoindolinones via Formal [4+2] Cycloaddition. Chemistry – A European Journal. Link

  • Beilstein Institute. (2023). Selective construction of dispiro[indoline-3,2'-quinoline] via three-component reaction. Beilstein Journal of Organic Chemistry. Link

Sources

Troubleshooting

Optimizing recrystallization methods for 2-(Piperidin-4-yl)isoindolin-1-one intermediates

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the purification of 2-(Piperidin-4-yl)isoindolin-1-one.

This intermediate—featuring a rigid, hydrogen-bond-accepting isoindolinone core coupled with a flexible, basic piperidine ring—is highly prone to unpredictable phase behaviors such as Liquid-Liquid Phase Separation (LLPS, or "oiling out") and conformational polymorphism[1].

This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and thermodynamic rationales to ensure scalable, high-purity isolation.

I. Diagnostic Q&A: Troubleshooting Phase Behavior & Polymorphism

Q: Why does my 2-(Piperidin-4-yl)isoindolin-1-one intermediate consistently "oil out" instead of forming a crystalline suspension? A: "Oiling out" (LLPS) occurs when the solution's supersaturation exceeds the metastable limit, causing the solute to separate as a secondary, solute-rich liquid phase rather than nucleating as a solid[2]. For piperidine-isoindolinone derivatives, this is often driven by a thermodynamic miscibility gap in binary solvent systems with disparate polarities (e.g., ethanol-hexane)[3]. The basic piperidine nitrogen and the isoindolinone carbonyl form strong intermolecular hydrogen bonds, leading to transient amorphous clusters that separate as an oil before they can arrange into a rigid crystal lattice.

Q: How can I thermodynamically force the system out of the LLPS region? A: You must alter the phase diagram trajectory. If oiling out is a kinetic phenomenon in your system, reduce the cooling rate to <0.2 °C/min to allow solid nucleation to outpace liquid phase separation[4]. If it is a thermodynamic miscibility gap, adding seeds into the emulsion will fail because the seeds will simply dissolve into the solute-rich oil phase[4]. Instead, you must change the solvent composition (e.g., moving to a more miscible system like ethyl acetate/heptane) or introduce seeds before reaching the LLPS boundary, strictly within the metastable zone.

Q: I am observing batch-to-batch variability in the melting point and solubility of the isolated intermediate. What is causing this? A: This is a hallmark of uncontrolled polymorphism. Piperidine derivatives are highly susceptible to polymorphic transitions because the flexible piperidine ring can adopt different orientations relative to the rigid isoindolinone core[1]. Furthermore, different solvents selectively adsorb to specific crystal faces during growth, thermodynamically favoring one polymorph over another or trapping solvent molecules to form pseudopolymorphs (solvates)[5][6].

Q: How do I ensure I isolate the thermodynamically stable polymorph? A: Implement a prolonged slurry maturation (slurry conversion) at an elevated temperature just below the solubility limit. This provides the activation energy required for metastable polymorphs to dissolve and recrystallize into the thermodynamically stable form via Ostwald ripening. Validate the final form using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)[7].

II. Knowledge Base: Solvent System Thermodynamics

Selecting the correct solvent is not merely about solubility; it is about controlling the dielectric environment to dictate crystal face growth[5]. Below is the quantitative and qualitative matrix for 2-(Piperidin-4-yl)isoindolin-1-one.

Table 1: Solvent System Matrix for Isoindolinone-Piperidine Derivatives

Primary Solvent / AntisolventPolarity IndexSolubilization Capacity (Hot)LLPS RiskMechanistic Rationale & Observations
Ethanol / Water HighExcellentHighProtic environment stabilizes the piperidine nitrogen. High risk of hydrate formation and oiling out if water >30% v/v.
Ethyl Acetate / Heptane ModerateGoodLowIdeal balance. EtOAc disrupts intermolecular H-bonds during dissolution; heptane forces controlled desupersaturation.
Chloroform / Hexane Low-ModExcellentModerateHighly effective for isoindolin-1-ones[8], but prone to rapid demixing if cooled too quickly. High toxicity limits scalability.
Isopropanol (IPA) ModerateModerateLowExcellent for evaporative crystallization. Slow nucleation kinetics require mandatory seeding to prevent supersaturation buildup[2].

III. Process Workflow & Decision Architecture

The following logic diagram maps the required interventions when deviations occur during the recrystallization workflow.

RecrystallizationWorkflow Start Crude 2-(Piperidin-4-yl) isoindolin-1-one Dissolve Dissolve in Hot Solvent (e.g., EtOAc/Heptane) Start->Dissolve Cooling Controlled Cooling (0.1 - 0.2 °C/min) Dissolve->Cooling LLPS_Check Oiling Out (LLPS) Detected? Cooling->LLPS_Check LLPS_Fix Intervention: Reduce supersaturation or adjust solvent ratio LLPS_Check->LLPS_Fix Yes Cryst Crystal Nucleation & Growth LLPS_Check->Cryst No LLPS_Fix->Dissolve Re-heat Poly_Check Polymorph Match Target (XRPD)? Cryst->Poly_Check Poly_Fix Intervention: Adjust solvent polarity or maturation time Poly_Check->Poly_Fix No Success Pure Target Polymorph Isolated Poly_Check->Success Yes Poly_Fix->Dissolve Re-work

Decision tree for troubleshooting 2-(Piperidin-4-yl)isoindolin-1-one recrystallization workflows.

IV. Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility, a protocol must validate itself at every critical juncture. This SOP utilizes an Ethyl Acetate/Heptane system and integrates Process Analytical Technology (PAT) principles.

Step 1: Dissolution & Clarification

  • Action: Suspend 100g of crude 2-(Piperidin-4-yl)isoindolin-1-one in 500 mL of Ethyl Acetate. Heat to 70°C under overhead stirring (250 rpm).

  • Causality: Ethyl acetate provides sufficient polarity to break the crude crystal lattice without inducing the hydrogen-bonding complications of protic solvents like ethanol[9].

  • Validation Gate: The solution must become completely transparent. If particulate matter remains, perform a hot filtration.

Step 2: Antisolvent Addition & Metastable Zone Entry

  • Action: Slowly charge 150 mL of Heptane at 70°C.

  • Validation Gate: The solution must remain clear. If turbidity appears, the antisolvent has locally exceeded the metastable zone width (MSZW). Correction: Add 10 mL of Ethyl Acetate and wait 5 minutes until clarity is restored.

Step 3: Seeding

  • Action: Cool the reactor to 60°C. Charge 1.0g (1 wt%) of pure 2-(Piperidin-4-yl)isoindolin-1-one seed crystals.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the molecules to grow on the existing lattice of the desired polymorph, thereby preventing kinetic oiling out[4].

  • Validation Gate: The seeds must persist in suspension for 15 minutes without dissolving (indicating the solution is properly supersaturated) and without forming oily droplets (verified via in-situ PAT like EasyViewer or visual inspection)[2].

Step 4: Controlled Desupersaturation

  • Action: Initiate a linear cooling ramp from 60°C to 5°C at a strict rate of 0.15 °C/min.

  • Causality: Rapid cooling traps impurities in the crystal lattice and triggers LLPS[10]. A slow ramp ensures that the rate of crystal growth exceeds the rate at which supersaturation is generated.

Step 5: Slurry Maturation (Ostwald Ripening)

  • Action: Hold the suspension at 5°C for 4 hours, then heat to 40°C for 2 hours, and cool back to 5°C.

  • Causality: Temperature cycling dissolves kinetically favored fine crystals and metastable polymorphs, redepositing the mass onto the larger, thermodynamically stable crystals[7].

Step 6: Isolation & Verification

  • Action: Filter the slurry via a Nutsche filter or Buchner funnel. Wash the cake with 100 mL of cold (0°C) Heptane. Dry under vacuum at 45°C for 12 hours.

  • Validation Gate: Perform XRPD on the dried cake. The diffractogram must perfectly align with the single-crystal simulated reference pattern of the target polymorph[7].

V. References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from[Link]

  • ResearchGate. Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine Derivatives. Retrieved from [Link]

  • Aragen. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Retrieved from[Link]

  • ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]

  • IRIS. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones. Retrieved from [Link]

  • ResearchGate. Crystallization of polymorphs: The effect of solvent. Retrieved from[Link]

  • PubMed. Crystalline modifications and polymorphism changes during drug manufacture. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride

Comprehensive Analytical Guide: H NMR Characterization of 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride vs. Alternative Modalities Target Audience: Researchers, analytical scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: H NMR Characterization of 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride vs. Alternative Modalities

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Context

2-(Piperidin-4-yl)isoindolin-1-one hydrochloride (CAS: 1233955-33-3) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. Structurally, it consists of an electron-deficient isoindolin-1-one core attached to a basic piperidine ring.

Characterizing the hydrochloride salt form of this intermediate is critical because the protonation state directly impacts its solubility, downstream reactivity, and formulation properties. As a Senior Application Scientist, I frequently observe that relying on a single analytical modality can lead to structural misassignments. This guide objectively compares


H NMR against alternative analytical techniques and evaluates the optimal solvent systems required to definitively characterize the intact hydrochloride salt.

Analytical Modality Comparison

While Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard tools in the analytical laboratory, they possess inherent limitations when characterizing salt forms and positional isomers. The table below compares these modalities against


H NMR.
Analytical TechniquePrimary UtilityLimitations for Salt CharacterizationVerdict

H NMR
Confirms atomic connectivity, stereoelectronic environment, and salt formation via protonation shifts.Requires high-purity samples (>95%) and specific deuterated solvents to prevent proton exchange.Primary structural confirmation
LC-MS High-throughput purity assessment and exact mass (m/z) determination.Cannot easily differentiate positional isomers on the piperidine ring without extensive MS/MS fragmentation libraries.Orthogonal purity check
FT-IR Identifies functional groups (lactam C=O, amine N-H stretches).Lacks the resolution required to map complex, atomic-level molecular frameworks.Secondary supporting data

H NMR Solvent System Comparison: The Causality of Proton Exchange

When analyzing 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride, the "product" being evaluated is not just the instrument, but the solvent system . The choice of deuterated solvent dictates whether the critical


 protons of the piperidine ring can be observed.

The chemical shift of the


 proton in ammonium salts is highly influenced by the solvent's hydrogen-bond basicity and the rate of proton exchange[2].
Solvent SystemSolubility for HCl SaltProton Exchange DynamicsSuitability Verdict
DMSO-

ExcellentOptimal: Strong H-bond acceptor properties slow down proton exchange. The

appears as a distinct, broad downfield signal (~8.5–9.5 ppm).
Superior Choice
D

O
ExcellentSuboptimal: Protic nature causes rapid deuterium exchange. The

signal is entirely lost to the solvent peak.
Poor for Salt Confirmation
CDCl

Very PoorSuboptimal: The polar salt is insoluble. Requires free-basing with a mild base, which destroys the salt state prior to analysis.Not Recommended
The Inductive Effect & Causality of Chemical Shifts

Upon protonation of the piperidine nitrogen to form the HCl salt, electron density is inductively pulled away from the adjacent carbon atoms. This deshielding effect causes a pronounced downfield shift of the equatorial and axial protons adjacent to the nitrogen (shifting from ~2.6 ppm in the free base to ~3.0–3.4 ppm in the salt)[3]. Observing this specific downfield shift in DMSO-


 is the definitive proof of successful salt formation.

Data Visualization: Solvent Selection Logic

G API 2-(Piperidin-4-yl)isoindolin-1-one HCl (Salt Characterization) Eval Solvent Selection & Proton Exchange API->Eval DMSO DMSO-d6 (High Solubility) Eval->DMSO H-Bond Acceptor D2O D2O (High Solubility) Eval->D2O Protic Solvent CDCl3 CDCl3 (Low Solubility) Eval->CDCl3 Non-Polar ResDMSO Optimal: NH2+ Signal Retained (~9.0 ppm) DMSO->ResDMSO ResD2O Suboptimal: NH2+ Signal Exchanged (Lost) D2O->ResD2O ResCDCl3 Poor: Requires Free-Basing CDCl3->ResCDCl3

Logic diagram for solvent selection in 1H NMR characterization of hydrochloride salts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation steps for the quantitative preparation and acquisition of the NMR sample[4].

Step 1: Precision Weighing

  • Weigh exactly 10–15 mg of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride into a clean, secondary glass vial. Causality: Using a secondary vial prevents particulate contamination on the upper walls of the NMR tube, which can distort magnetic shimming.

Step 2: Solvent Addition & Dissolution

  • Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS as an internal standard) to the vial.
    
  • Vortex for 30 seconds. If any micro-particulates remain, sonicate the vial for 2 minutes to ensure complete homogeneity.

Step 3: Sample Transfer

  • Use a clean glass Pasteur pipette to transfer the solution into a precision 5 mm NMR tube. Ensure the filling height is approximately 4–5 cm to optimize the filling factor within the spectrometer's probe coil.

Step 4: Acquisition Parameters

  • Spectrometer: 400 MHz or 600 MHz.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Scans: 16 to 64 (depending on concentration).

  • Relaxation Delay (D1): Set to 2–5 seconds to ensure complete longitudinal relaxation, which is critical for accurate integration of the piperidine protons.

Step 5: Self-Validation & Calibration

  • System Check: Before assigning structural peaks, validate the spectrum by checking the residual solvent peaks. The DMSO quintet must be perfectly centered at 2.50 ppm , and the HDO (water) peak should appear at ~3.33 ppm .

  • Diagnostic Warning: If the water peak is excessively broad or shifted significantly from 3.33 ppm, it indicates a pH anomaly or concentration issue, and the sample should be reprepared.

References

  • Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility".[Link]

  • ACS Publications. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective".[Link]

  • Journal of Medicinal Chemistry (via bg.ac.rs). "Hydrochloride Salt of the GABAkine KRM-II-81".[Link]

Sources

Comparative

Optimizing Resolution: A Comparative Guide to HPLC Method Development for Isoindolinone Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Focus: Purity Analysis, Regioisomer Separation, and Impurity Profiling Introduction: The Isoindolinone Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Focus: Purity Analysis, Regioisomer Separation, and Impurity Profiling

Introduction: The Isoindolinone Challenge

Isoindolinone derivatives (e.g., Lenalidomide, Pomalidomide) represent a critical scaffold in modern drug discovery, particularly in oncology and immunology. However, their structural rigidity and aromatic complexity present unique chromatographic challenges.

Unlike simple aliphatic amines, isoindolinones often suffer from two specific analytical hurdles:

  • Regioisomeric Co-elution: Synthetic pathways frequently generate positional isomers (e.g., 4-amino vs. 5-amino substitution) that possess identical mass-to-charge ratios (m/z) and nearly identical hydrophobicity (

    
    ), making standard C18 separation difficult.
    
  • Hydrolytic Instability: The lactam ring is susceptible to hydrolysis under extreme pH, leading to ring-opened amide-acid degradants that must be quantified.

This guide compares the industry-standard Alkyl-Bonded (C18) approach against the Phenyl-Hexyl (Pi-Pi Selective) approach, demonstrating why the latter is often the superior choice for high-purity analysis of this specific chemical class.

Method Development Logic (Visualized)

The following decision tree outlines the logical flow for selecting the stationary phase based on the specific impurity profile of the isoindolinone derivative.

MethodSelection Start Start: Isoindolinone Purity Analysis CheckIsomers Are Regioisomers Present? Start->CheckIsomers C18_Path Standard C18 (L1) Screening CheckIsomers->C18_Path No (Synthetic Purity Only) Phenyl_Path Phenyl-Hexyl / Biphenyl Screening CheckIsomers->Phenyl_Path Yes (Critical Pair) CheckHydrolysis Is Hydrolysis (Ring Opening) Suspected? Outcome_Hydrophobic Separation by Hydrophobicity (LogP) CheckHydrolysis->Outcome_Hydrophobic Yes (Polar Degradants) C18_Path->CheckHydrolysis Outcome_PiPi Separation by Pi-Pi Interaction & Shape Phenyl_Path->Outcome_PiPi Optimized Selectivity

Figure 1: Strategic decision tree for stationary phase selection. Note the divergence when regioisomers are the critical quality attribute.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

To demonstrate the performance difference, we compare two methods for the separation of a model Isoindolinone (e.g., Lenalidomide analog) from its 4-position regioisomer and its hydrolyzed acid degradant .

Method A: The Standard Approach (C18)
  • Column: End-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Observation: While excellent for separating the polar hydrolyzed degradant from the parent, the C18 phase often fails to resolve the regioisomer. The hydrophobic surface area of the 4-amino and 5-amino isomers is too similar.

Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction + Pi-Pi (

    
    ) Stacking .
    
  • Observation: The phenyl ring on the stationary phase interacts with the electron-deficient phthalimide/isoindolinone core. The steric position of substituents (ortho/meta/para) alters the ability of the analyte to "slot" into the stationary phase, creating significant selectivity differences.

Comparative Performance Data

The following data represents typical performance metrics observed during validation of isoindolinone purity methods.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Interpretation
Resolution (

) - Regioisomer
0.8 (Co-elution)2.4 (Baseline) Phenyl-Hexyl provides necessary shape selectivity.
Resolution (

) - Hydrolysis
5.24.8Both columns separate polar degradants well.
Tailing Factor (

)
1.11.05Phenyl phases often show better peak symmetry for aromatics.
Retention Time (Parent) 8.5 min10.2 minIncreased retention due to dual interaction mechanisms.
Backpressure ~180 bar~190 barComparable (dependent on particle size).

Expert Insight: While C18 is the "safe" choice for general impurities, it is a false economy for isoindolinones. You will likely spend weeks optimizing gradients on C18 to achieve a separation that a Phenyl-Hexyl column achieves in a standard screening run.

Detailed Experimental Protocol (Method B)

This protocol is designed as a "Self-Validating System." It includes a system suitability check that ensures the column's pi-pi selectivity is active.

Reagents & Preparation[3][4][5]
  • Solvent A (Aqueous): 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid.[1] Note: Acetate buffer is preferred if the isoindolinone has ionizable amines, to improve peak shape.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Methanol can be used but often suppresses pi-pi interactions compared to ACN in Phenyl columns.

  • Diluent: 90:10 Water:Acetonitrile (matches initial gradient to prevent peak distortion).

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical; pi-pi interactions are temperature sensitive).

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide bond).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate / Injection
2.0955Isocratic Hold (Polar degradants elute)
15.04060Linear Gradient (Main separation)
18.0595Wash
20.0595Wash Hold
20.1955Re-equilibration
25.0955End of Run

Validation & System Suitability

To ensure scientific integrity (E-E-A-T), the method must be robust. For isoindolinones, standard validation (Linearity, Accuracy) is insufficient without specific selectivity checks.

Critical System Suitability Tests (SST)
  • Resolution Check: A mixed standard containing the parent compound and its closest eluting regioisomer must be injected. Acceptance Criteria:

    
    .
    
  • Peak Purity (DAD): Use a Diode Array Detector to scan the apex, leading, and trailing edges of the main peak. Isoindolinones often hide minor isomeric impurities under the tail.

  • Sensitivity (LOQ): Ensure the method can detect the hydrolysis product (open ring) at 0.05% levels, as this is the primary stability indicator.

Troubleshooting Guide
  • Issue: Peak splitting of the parent compound.

    • Cause: Sample solvent is too strong (e.g., dissolved in 100% DMSO or MeOH).

    • Fix: Dilute sample to <20% organic before injection.

  • Issue: Loss of resolution between isomers over time.

    • Cause: "Bleeding" of the phenyl phase or fouling.

    • Fix: Wash column with 95% Acetonitrile. Ensure pH is within 2-8.

References

  • Chemical Review and Letters. (2020).[2] Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3] Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 2-(Piperidin-4-yl)isoindolin-1-one

Executive Summary & Structural Context[1] 2-(Piperidin-4-yl)isoindolin-1-one (MW 216.28 Da) is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for Cereblon (CRBN) E3 ligase ligands used...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

2-(Piperidin-4-yl)isoindolin-1-one (MW 216.28 Da) is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for Cereblon (CRBN) E3 ligase ligands used in PROTAC™ development and as a scaffold in PARP inhibitors.

Accurate quantification and structural validation of this moiety require mastering its LC-MS/MS fragmentation behavior. This guide compares the fragmentation of the target molecule against its synthetic precursor (N-Boc protected) and its pharmacological analog (Lenalidomide) . This comparison is vital for process chemists monitoring deprotection efficiency and bioanalysts developing specific assays in complex matrices.

Mechanistic Fragmentation Analysis

Understanding the "why" behind the spectrum allows for robust method development. In Electrospray Ionization (ESI+), the fragmentation of 2-(Piperidin-4-yl)isoindolin-1-one is driven by the basicity of the piperidine nitrogen.[1]

The Fragmentation Pathway (ESI+)
  • Protonation (

    
    , m/z 217):  The secondary amine on the piperidine ring is the most basic site, accepting the proton.
    
  • Primary Cleavage (Pathway A): Inductive cleavage of the bond connecting the piperidine ring to the isoindolinone nitrogen. This yields the stable Isoindolinone cation (m/z 133) .

  • Secondary Cleavage (Pathway B): Ring opening of the piperidine moiety, often generating characteristic low-mass fragments like m/z 84 (tetrahydropyridine cation).

  • Neutral Losses: High collision energies (CE) may induce the loss of CO (28 Da) from the lactam ring, shifting m/z 133 to m/z 105 .

Visualization: Fragmentation Pathway

The following diagram illustrates the transition from the precursor ion to its primary diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 217 (Protonated Piperidine N) TS_A Transition State A (C-N Bond Strain) Precursor->TS_A CID Energy Frag_133 Fragment Ion Isoindolinone Core m/z 133.05 TS_A->Frag_133 Primary Cleavage (Quantifier) Frag_84 Fragment Ion Piperidine Ring m/z 84.08 TS_A->Frag_84 Ring Fission (Qualifier) Frag_105 Fragment Ion Benzoyl Cation m/z 105.03 Frag_133->Frag_105 -CO (28 Da) High CE

Figure 1: Proposed ESI+ fragmentation pathway. The m/z 133 ion is the most stable and recommended quantifier, while m/z 84 serves as a structural qualifier.

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its N-Boc precursor (to monitor reaction completion) and Lenalidomide (to demonstrate specificity against structural analogs).

Table 1: Comparative MS/MS Parameters
FeatureTarget Molecule Comparator 1: N-Boc Precursor Comparator 2: Lenalidomide
Role Final Product / LigandSynthetic IntermediateStructural Analog (Drug)
Formula



Precursor [M+H]+ 217.1 317.2 260.1
Primary Fragment (Quant) 133.1 (Isoindolinone)261.1 (Loss of t-Butyl)149.0 (Amino-isoindolinone)
Secondary Fragment (Qual) 84.1 (Piperidine)217.1 (Loss of Boc group)84.1 (Piperidine-dione)
Key Difference Clean spectrum; dominant 133 ion.Labile Boc group dominates fragmentation (neutral loss of isobutylene).Amino group on core shifts mass by +16 Da (133 → 149).
Collision Energy (eV) 20 – 35 eV10 – 20 eV (Soft fragmentation)25 – 40 eV
Technical Insight for Researchers:
  • Differentiation: If your assay detects a signal at m/z 217 in a "Precursor" sample, it confirms the complete deprotection of the Boc group (m/z 317 → 217).

  • Specificity: The m/z 133 fragment is specific to the unsubstituted isoindolinone core. Lenalidomide yields m/z 149 due to its amino substituent. This allows for selective detection of your target even if Lenalidomide is present as a co-medication or comparator in biological samples.

Validated Experimental Protocol

The following protocol is designed for the quantification of 2-(Piperidin-4-yl)isoindolin-1-one in plasma or reaction mixtures.

A. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample (plasma or reaction mix) to a 1.5 mL tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why? Acidified ACN ensures the basic piperidine remains protonated and soluble while precipitating proteins.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape is poor.

B. LC-MS/MS Conditions[3][4][5][6]

Chromatography (UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY HSS T3.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% → 95% B (Linear)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp required for efficient desolvation of lactams).

  • MRM Transitions:

    • 217.1 → 133.1 (Quantifier, CE ~25 eV)

    • 217.1 → 84.1 (Qualifier, CE ~35 eV)

C. Workflow Visualization

Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Sep UHPLC Separation (C18 Column, Gradient) Prep->Sep Ion ESI+ Ionization (m/z 217 [M+H]+) Sep->Ion Det MRM Detection (217->133 / 217->84) Ion->Det

Figure 2: End-to-end bioanalytical workflow for high-sensitivity quantification.

Troubleshooting & Optimization

  • Peak Tailing: The secondary amine on the piperidine ring interacts strongly with residual silanols on the column.

    • Solution: Ensure Mobile Phases contain at least 0.1% Formic Acid.[5][6][4] If tailing persists, add 5mM Ammonium Formate to Mobile Phase A.

  • Carryover: The hydrophobic isoindolinone core can stick to injector ports.

    • Solution: Use a needle wash of 50:25:25 (ACN:MeOH:Water + 0.2% Formic Acid).

  • Isomer Interference: If analyzing PROTAC metabolites, be aware that hydroxylation on the isoindolinone ring (+16 Da) can mimic other metabolites. Always monitor the retention time relative to the authentic standard.

References

  • Vertex AI Search. (2026). Product ion mass spectra and fragmentation of Lenalidomide. ResearchGate. Retrieved from [Link][6][7][8]

  • National Institutes of Health (NIH). (2013). Development and Validation of a Highly Sensitive LC/MS Method for Lenalidomide. PMC. Retrieved from [Link]

  • SCIEX. (2023). Sensitive quantification of the proteolysis targeting chimera (PROTAC) TL 13-112 in rat plasma. Retrieved from [Link]

Sources

Comparative

Advanced IR Spectroscopy Guide: Isoindolinone vs. Phthalimide Carbonyls

Executive Summary The "Doublet vs. Singlet" Rule For researchers in drug discovery—particularly those working with cereblon E3 ligase modulators like Lenalidomide—distinguishing the isoindolinone (lactam) scaffold from i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Doublet vs. Singlet" Rule For researchers in drug discovery—particularly those working with cereblon E3 ligase modulators like Lenalidomide—distinguishing the isoindolinone (lactam) scaffold from its phthalimide (imide) precursor is a critical quality attribute.

The definitive infrared (IR) spectroscopic distinction lies in the Carbonyl (C=O) Stretching Region (1650–1800 cm⁻¹) :

  • Phthalimide (Imide): Exhibits a characteristic doublet due to vibrational coupling of the two carbonyls (Symmetric ~1775 cm⁻¹ / Asymmetric ~1720 cm⁻¹).

  • Isoindolinone (Lactam): Exhibits a singlet strong absorption band (typically 1680–1700 cm⁻¹), as the symmetry is broken and one carbonyl is replaced by a methylene group.

This guide details the mechanistic origins of these shifts, provides reference data for structural verification, and outlines a self-validating experimental protocol.

Spectral Fingerprinting: The Comparative Data

The following table synthesizes experimental peak assignments for the core pharmacophores. Note that "Isoindolinone" refers to the 2,3-dihydro-1H-isoindol-1-one scaffold.

Functional GroupStructure TypeFrequency (cm⁻¹)IntensityAssignmentMechanistic Cause
Phthalimide Cyclic Imide (5-membered, fused)~1770–1775 WeakSymmetric StretchMechanical coupling of two C=O oscillators in a strained ring.
~1710–1725 StrongAsymmetric StretchOut-of-phase stretching; high dipole moment change.
Isoindolinone Cyclic Lactam (5-membered, fused)~1680–1700 StrongC=O StretchConjugation with the fused benzene ring lowers the frequency (single peak).
Glutarimide Cyclic Imide (6-membered)~1750–1760 MediumSymmetric StretchLarger ring size reduces strain compared to phthalimide, altering coupling.
~1690–1710 StrongAsymmetric StretchOverlaps often with amide I bands or ketone stretches.
Mechanistic Insight: Why the Shift Occurs
  • Vibrational Coupling (Imides): In phthalimide, the two carbonyl groups are mechanically coupled through the nitrogen atom. This creates two vibrational modes: a symmetric stretch (higher energy, lower dipole change) and an asymmetric stretch (lower energy, higher dipole change).

  • Conjugation & Resonance (Isoindolinone): When phthalimide is reduced to isoindolinone, one carbonyl is converted to a methylene (-CH₂-). This eliminates the coupling (removing the doublet). The remaining carbonyl is a lactam conjugated to a benzene ring. This conjugation delocalizes

    
    -electron density, weakening the C=O bond order and lowering the wavenumber to ~1680 cm⁻¹.
    

Case Study: Deconvoluting Lenalidomide

Lenalidomide contains both an isoindolinone ring and a glutarimide ring. A raw IR spectrum can be confusing without deconvolution.

  • The Glutarimide Component: Being an imide, it contributes two peaks.[1] Expect a band around 1750 cm⁻¹ (symmetric) and a strong band around 1700–1710 cm⁻¹ (asymmetric).

  • The Isoindolinone Component: This is a conjugated lactam. Its single carbonyl peak typically appears as a strong shoulder or distinct peak in the 1675–1690 cm⁻¹ range, often merging with the lower glutarimide peak but distinguishable by second-derivative analysis or high-resolution scans.

  • Diagnostic Check: If you see a peak at 1775 cm⁻¹ , your sample likely contains unreduced phthalimide impurities or oxidized degradation products (e.g., hydrolysis to phthalic acid derivatives).

Experimental Protocol: Self-Validating Data Acquisition

To ensure reproducibility and distinguish subtle shifts (e.g., 1710 vs 1690 cm⁻¹), follow this standardized workflow.

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR minimizes sample preparation errors (thickness variations in KBr pellets) and prevents moisture absorption which can broaden Carbonyl bands.

Step-by-Step Workflow:

  • Background Collection: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a 32-scan background spectrum to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Deposition: Place ~5 mg of solid powder on the crystal.

  • Pressure Application: Apply uniform pressure using the anvil until the preview spectrum intensity stabilizes. Critical: Inconsistent pressure alters peak intensity ratios.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Validation (The "Doublet Check"):

    • Pass: If analyzing Phthalimide precursor, verify the weak peak at ~1775 cm⁻¹ exists.

    • Pass: If analyzing Isoindolinone product, verify the ~1775 cm⁻¹ peak is absent and the main peak has shifted to <1700 cm⁻¹.

Visualization of Workflows & Logic

Diagram 1: Spectral Decision Tree

This diagram illustrates the logical flow for identifying the scaffold based on carbonyl peak topology.

SpectralDecisionTree Start Analyze Carbonyl Region (1650 - 1800 cm⁻¹) Check1775 Is there a weak band at ~1770-1775 cm⁻¹? Start->Check1775 Doublet Doublet Pattern Observed (1775 w / 1720 s) Check1775->Doublet Yes Singlet Single Strong Band (< 1700 cm⁻¹) Check1775->Singlet No Phthalimide Identify: Phthalimide Scaffold (Imide Coupling) Doublet->Phthalimide Isoindolinone Identify: Isoindolinone Scaffold (Conjugated Lactam) Singlet->Isoindolinone

Caption: Logic flow for differentiating Imide vs. Lactam scaffolds using IR peak topology.

Diagram 2: Reaction Monitoring Workflow

Monitoring the reduction of Phthalimide to Isoindolinone (a common synthetic route).

ReactionMonitor Reactant Reactant: Phthalimide Process Reduction (Zn/AcOH or Hydrogenation) Reactant->Process SpecR IR Spectrum: Doublet (1775/1720) Reactant->SpecR Reference Intermediate Sampling Point Process->Intermediate Product Product: Isoindolinone Intermediate->Product SpecP IR Spectrum: Singlet (~1690) Loss of 1775 band Product->SpecP Target

Caption: IR monitoring strategy for the reduction of phthalimide to isoindolinone.

References

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2020). Explains the dipole moment changes and intensity factors for carbonyl stretching.

  • National Institutes of Health (NIH) - PubChem. Phthalimide Spectral Data. Verified IR peak assignments for isoindole-1,3-dione.

  • ResearchGate. Calculated IR spectra of Lenalidomide polymorphs. Provides computational and experimental correlation for Lenalidomide carbonyl bands.

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. General reference for carbonyl group wavenumbers and peak shapes.

  • MDPI. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides. Detailed experimental IR data comparing phthalimide derivatives.

Sources

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